Isoderrone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-20(2)6-5-12-7-11(3-4-16(12)25-20)14-10-24-17-9-13(21)8-15(22)18(17)19(14)23/h3-10,21-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNXJYOYGPGIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Isoderrone: Chemical Structure and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isoflavonoid Isoderrone, focusing on its chemical structure, quantitative biological data, and its role as an inhibitor of key enzymes. Detailed experimental protocols for assessing its inhibitory activity are also provided to facilitate further research and development.
Chemical Structure of this compound
This compound is a naturally occurring isoflavonoid that has been isolated from various plant sources, including Ficus mucuso and the roots of the white lupin (Lupinus albus). Its chemical structure is characterized by a chromen-4-one core substituted with hydroxyl groups and a dimethylchromene moiety.
Systematic Name (IUPAC): 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one[1]
Molecular Formula: C₂₀H₁₆O₅[1][2][3]
SMILES: CC1(C=CC2=C(O1)C=CC(=C2)C3=COC4=CC(=CC(=C4C3=O)O)O)C[1]
Quantitative Biological Data
This compound has demonstrated inhibitory activity against key enzymes involved in metabolic regulation. The following table summarizes the available quantitative data on its biological effects.
| Target Enzyme | Inhibitory Action | IC₅₀ Value (µM) | Kᵢ Value (µM) | Source |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Non-competitive inhibitor | 22.7 ± 1.7 | 21.3 ± 2.8 | [2] |
| α-Glucosidase | Inhibitor | 108.1 ± 10.8 | Not Reported | [2] |
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines the methodology for determining the in vitro inhibitory activity of this compound against human PTP1B.
Materials and Reagents:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT
-
This compound (test compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of PTP1B enzyme solution (1 µg/mL) to each well containing the test compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well, bringing the total reaction volume to 170 µL with the assay buffer.
-
Incubate the reaction mixture at 37°C for an additional 10 minutes.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Glucosidase Inhibition Assay
This protocol describes the method for evaluating the inhibitory effect of this compound on α-glucosidase activity.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
This compound (test compound)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of 10 mM pNPG solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of α-glucosidase solution (0.16 U/mL) to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding 100 µL of 0.1 M Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Mechanism of Action
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity, making it a compound of interest for research in type 2 diabetes.
References
Isoderrone: A Technical Guide to its Natural Sources and Plant Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoderrone, a naturally occurring isoflavone, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, focusing on its plant origins. It summarizes the available data on its extraction and isolation and presents a generalized experimental workflow for its quantification. Additionally, this guide explores a putative signaling pathway potentially modulated by this compound, offering insights for future research and drug development endeavors.
Natural Sources of this compound
This compound has been identified in a select number of plant species, primarily within the families Moraceae and Fabaceae. While research into its distribution is ongoing, the following plants have been documented as natural sources.
Ficus Species (Moraceae)
The genus Ficus, commonly known as figs, has been a primary source for the isolation of this compound.
-
Ficus mucuso : This medicinal plant has been a confirmed source from which this compound was isolated.[1]
-
Ficus racemosa : Commonly known as the cluster fig or gular, this species is another documented source of this compound.
-
Ficus benjamina : Extracts of the fruit from this plant, also known as the weeping fig, have been found to contain this compound.
Cudrania tricuspidata (Moraceae)
Also known as the Chinese mulberry or silkworm thorn, the fruits of Cudrania tricuspidata have been reported to contain a variety of isoflavones, including this compound.[2][3]
Campylotropis hirtella (Fabaceae)
This species, belonging to the legume family, has been identified as a source of various flavonoids, and literature suggests the presence of this compound.[4][5]
Quantitative Data
Currently, there is a notable lack of specific quantitative data in the public domain regarding the yield or concentration of this compound from its various plant sources. The existing literature primarily focuses on the identification and structural elucidation of the compound rather than its quantification within the plant matrix. Further research is required to establish the concentration of this compound in different plant parts (leaves, fruits, roots) and to optimize extraction conditions for maximum yield.
Experimental Protocols
Generalized Extraction and Isolation Protocol
This protocol outlines a common approach for the extraction and isolation of isoflavones from plant material.
1. Plant Material Preparation:
- Collect and identify the desired plant material (e.g., leaves, fruits).
- Air-dry the plant material in the shade to prevent degradation of phytochemicals.
- Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Perform solvent extraction using a Soxhlet apparatus or maceration with a suitable organic solvent. Methanol or ethanol are commonly used for extracting isoflavones.
- The choice of solvent may be optimized based on the polarity of this compound.
- The extraction is typically carried out for 24-48 hours.
3. Fractionation:
- Concentrate the crude extract under reduced pressure using a rotary evaporator.
- Subject the concentrated extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Isoflavones are typically found in the more polar fractions.
4. Isolation and Purification:
- Employ chromatographic techniques to isolate this compound from the enriched fraction.
- Column Chromatography: Utilize silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system of appropriate solvents.
- High-Performance Liquid Chromatography (HPLC): For final purification, use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.
5. Structural Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.
Visualization of Methodologies and Pathways
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.
Putative Signaling Pathway: Inhibition of NF-κB
While direct evidence for this compound's effect on specific signaling pathways is limited, the structurally related isoflavone, derrone, has been shown to exert biological effects. Furthermore, other isoflavones are known to modulate inflammatory pathways. A plausible hypothesis is that this compound may inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and cell survival.
The following diagram illustrates the hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. Isoflavones with neuroprotective activities from fruits of Cudrania tricuspidata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New flavonoids from Campylotropis hirtella with immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new potent immunosuppressive isoflavanonol from Campylotropis hirtella - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Isoderrone in Plants: A Technical Guide for Researchers
Abstract
Isoderrone, a prenylated isoflavonoid with noteworthy biological activities, is a natural product found in certain plant species, particularly of the Lupinus and Derris genera. Its unique dimethylchromene ring system presents a fascinating biosynthetic puzzle. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the final intricate cyclization step. It is intended for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, metabolic engineering, and production of this promising compound. This document details the enzymatic reactions, precursor molecules, and key intermediates. Furthermore, it furnishes detailed experimental protocols for the investigation of this pathway and presents quantitative data where available. Diagrams of the signaling pathway and experimental workflows are provided to facilitate a comprehensive understanding.
Introduction
Isoflavonoids are a class of phenolic compounds predominantly found in leguminous plants, where they play crucial roles in plant defense and symbiotic nitrogen fixation. This compound is a member of the prenylflavonoid subclass, characterized by the addition of a five-carbon isoprenoid unit to the isoflavonoid scaffold. This prenyl group can undergo further modifications, such as the oxidative cyclization that forms the dimethylchromene ring present in this compound. This structural feature often enhances the lipophilicity and biological activity of the parent molecule. Understanding the biosynthesis of this compound is paramount for its potential biotechnological production and for the discovery of novel enzymes with applications in synthetic biology.
This guide delineates the proposed biosynthetic pathway of this compound, which can be divided into three major stages:
-
Formation of the Isoflavonoid Core (Genistein Biosynthesis): This well-established pathway starts from the general phenylpropanoid pathway and leads to the formation of the key isoflavone intermediate, genistein.
-
Prenylation of the Isoflavonoid Core: A prenyltransferase attaches a dimethylallyl pyrophosphate (DMAPP) moiety to the genistein backbone.
-
Oxidative Cyclization: The final and most speculative step, involving the formation of the dimethylchromene ring.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with primary metabolites. The proposed pathway is illustrated below.
Isoderrone: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoderrone, a naturally occurring isoflavone, has garnered significant interest in the scientific community for its potential therapeutic applications.[1] As a member of the flavonoid family, it shares a characteristic molecular structure that contributes to its biological activities.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its role in relevant signaling pathways.
Physical and Chemical Properties
This compound is typically found as a white to off-white solid or a yellow crystalline substance.[3][4][5] Its core chemical structure is 3-(2,2-dimethylchromen-6-yl)-5,7-dihydroxychromen-4-one.[6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₆O₅ | [3][4][5] |
| Molecular Weight | 336.34 g/mol | [3][5] |
| CAS Number | 121747-89-5 | [1][2][7][8] |
| Physical Appearance | White to off-white solid / Yellow crystalline | [3][5] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Purity | 98.0% | [5] |
Spectral Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques. While the raw spectral data is not widely published, the following methods are instrumental in its characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and correlation spectra (like COSY, HSQC, and HMBC) would provide detailed information about the connectivity of atoms and the overall structure of this compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the precise molecular weight and fragmentation pattern of this compound. This data confirms the elemental composition and provides clues about the different structural motifs within the molecule. The predicted monoisotopic mass is 336.09976 Da.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the this compound molecule. Characteristic absorption bands would indicate the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups, which are consistent with its isoflavone structure.
Experimental Protocols
This compound has been identified as a potent inhibitor of two key enzymes involved in metabolic regulation: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase.[1][9] The following are detailed methodologies for assessing its inhibitory activity.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is adapted from a colorimetric assay designed to screen for PTP1B inhibitors.[10][11]
Materials:
-
Human recombinant PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate - pNPP or a phosphopeptide)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT)[12]
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve by diluting a phosphate standard in the assay buffer.[10]
-
In a 96-well plate, add 35 µL of 1X Assay Buffer to each well and allow it to equilibrate to the desired temperature (e.g., 30°C).[11]
-
Add 10 µL of various concentrations of this compound (or positive/negative controls) to the appropriate wells.[11]
-
Initiate the reaction by adding 50 µL of the pre-warmed PTP1B substrate solution.[11]
-
Incubate the plate at the desired temperature for a specific duration (e.g., 30 minutes).[11]
-
Terminate the reaction by adding a stop solution (e.g., 25 µL of Red Assay Reagent).[11]
-
Allow the color to develop for 20-30 minutes.[11]
-
Measure the absorbance at 620 nm using a microplate reader.[10]
-
Calculate the percentage of PTP1B inhibition using the absorbance readings. This compound has been reported to have an IC₅₀ value of 22.7 ± 1.7 µM and acts as a non-competitive inhibitor with a Kᵢ value of 21.3 ± 2.8 µM.[1][9]
α-Glucosidase Inhibition Assay
This protocol is based on a colorimetric method to determine α-glucosidase inhibitory activity.[3][13]
Materials:
-
α-glucosidase enzyme (from Saccharomyces cerevisiae)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
This compound (dissolved in DMSO)
-
Acarbose (as a positive control)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 15 µL of α-glucosidase enzyme (0.5 U/mL in phosphate buffer) and 15 µL of different concentrations of this compound.[13]
-
Incubate the plate at 37°C for 10 minutes.[13]
-
Add 15 µL of the pNPG substrate (0.5 mM in phosphate buffer) to initiate the reaction.[13]
-
Continue the incubation at 37°C for 30 minutes.[13]
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.[13]
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.[3][13]
-
Calculate the percentage of α-glucosidase inhibition. This compound has demonstrated an IC₅₀ value of 108.1 ± 10.8 µM in this assay.
Signaling Pathway and Mechanism of Action
This compound's primary recognized mechanism of action is the inhibition of PTP1B. PTP1B is a key negative regulator of the insulin signaling pathway. By dephosphorylating the activated insulin receptor and its substrates (like IRS-1), PTP1B attenuates the downstream signaling cascade that leads to glucose uptake and utilization.
The following diagram illustrates the role of this compound in this pathway:
By inhibiting PTP1B, this compound prevents the dephosphorylation of the insulin receptor and its substrates, thereby prolonging and enhancing the insulin signal. This leads to increased glucose uptake by cells and suggests a potential therapeutic role for this compound in conditions characterized by insulin resistance, such as type 2 diabetes.
Conclusion
This compound is a promising natural isoflavone with well-defined inhibitory activities against PTP1B and α-glucosidase. Its physical and chemical properties have been characterized, although some data points like melting and boiling points require further investigation. The provided experimental protocols offer a solid foundation for researchers to further explore the biological effects of this compound. The elucidation of its mechanism of action within the insulin signaling pathway highlights its potential as a lead compound for the development of novel therapeutics for metabolic disorders. Further in-vivo studies are warranted to fully understand its pharmacological profile and therapeutic efficacy.
References
- 1. This compound | 121747-89-5 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro α-glucosidase inhibitory assay [protocols.io]
- 4. PTP1B inhibition assay [bio-protocol.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. cymitquimica.com [cymitquimica.com]
- 8. This compound | C20H16O5 | CID 14237660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS:121747-89-5 | Manufacturer ChemFaces [chemfaces.com]
- 10. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.7. α-glucosidase Inhibition Assay [bio-protocol.org]
Isoderrone: A Technical Guide for Drug Development Professionals
Abstract
Isoderrone is a naturally occurring isoflavone that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for evaluating its bioactivity. Additionally, it elucidates the compound's mechanism of action through its role in key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Chemical and Physical Properties
This compound is a flavonoid compound found in various plant species, including the roots of the white lupin (Lupinus albus) and plants of the Cudrania tricuspidata and Ficus hispida genera. Its core chemical structure and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 121747-89-5 | N/A |
| Molecular Formula | C₂₀H₁₆O₅ | N/A |
| Molecular Weight | 336.34 g/mol | N/A |
| Appearance | Yellow crystalline solid | N/A |
| Purity | ≥98% | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Biological Activity and Therapeutic Potential
This compound has demonstrated notable inhibitory activity against two key enzymes implicated in metabolic disorders: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. This dual inhibitory action positions this compound as a promising candidate for the development of therapeutics for type 2 diabetes and related metabolic conditions.
| Target Enzyme | IC₅₀ Value (µM) | Inhibition Type | Therapeutic Relevance |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 22.7 ± 1.7 | Non-competitive | Type 2 Diabetes, Obesity |
| α-Glucosidase | 108.1 ± 10.8 | N/A | Type 2 Diabetes |
Experimental Protocols
The following sections provide detailed methodologies for the in vitro assessment of this compound's inhibitory activity against PTP1B and α-glucosidase.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines a colorimetric method to determine the PTP1B inhibitory activity of this compound using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Suramin or Ursolic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute with the assay buffer to achieve a range of desired test concentrations.
-
In a 96-well microplate, add 5 µL of PTP1B enzyme solution (final concentration of approximately 0.5 ng/µL) to each well.
-
Add 5 µL of the diluted this compound solution or the positive control to the respective wells. For the negative control, add 5 µL of the assay buffer with DMSO.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 90 µL of the pNPP substrate solution (final concentration of 2 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 10 µL of 10 M NaOH to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the PTP1B activity.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
α-Glucosidase Inhibition Assay
This protocol describes a method to evaluate the α-glucosidase inhibitory potential of this compound.[1]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
This compound (dissolved in DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the potassium phosphate buffer.
-
To each well of a 96-well microplate, add 25 µL of the this compound solution or acarbose as a positive control. For the control, use 25 µL of the buffer with DMSO.
-
Add 25 µL of the α-glucosidase enzyme solution (0.1 Unit/mL) to each well.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add 25 µL of the pNPG substrate solution (0.5 mM) to each well to start the reaction.[1]
-
Incubate the plate at 37°C for 30 minutes.[1]
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution to each well.[1]
-
Measure the absorbance at 400 nm with a microplate reader.[1]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Signaling Pathways and Mechanism of Action
Inhibition of the Insulin Signaling Pathway via PTP1B
This compound enhances insulin sensitivity through the inhibition of PTP1B. PTP1B is a key negative regulator of the insulin signaling pathway. It functions by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1). By inhibiting PTP1B, this compound prevents this dephosphorylation, thereby prolonging the phosphorylation state of the IR and IRS-1. This leads to an amplified downstream signaling cascade, ultimately resulting in increased glucose uptake and utilization by the cells.
References
Unveiling the Spectroscopic and Bioactive Profile of Isoderrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and biological activities of Isoderrone, a naturally occurring isoflavone. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data of this compound
The structural elucidation of this compound is critically dependent on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of the available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific experimental ¹H and ¹³C NMR chemical shifts for this compound were not available in the conducted search. The tables are provided as a template for data organization.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: Specific experimental mass spectrometry data (m/z values and relative intensities) for this compound were not available in the conducted search. The table is provided as a template for data organization.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline generalized procedures for the spectroscopic analysis of isoflavones like this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
A precisely weighed sample of this compound (typically 1-5 mg for ¹H NMR and 10-20 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry Protocol
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For techniques like electrospray ionization (ESI), the sample may be introduced directly via infusion or through a liquid chromatography (LC) system.
Data Acquisition:
-
Mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization (EI) or ESI).
-
For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam, leading to ionization and fragmentation.
-
For ESI-MS, the sample solution is sprayed through a charged capillary, generating ionized droplets from which solvent evaporates to produce gas-phase ions.
-
High-resolution mass spectrometry (HRMS) can be employed to determine the accurate mass and elemental composition.
-
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and aid in structural elucidation.
Biological Activity and Signaling Pathway
Recent research has indicated that this compound possesses antiproliferative properties, particularly against breast cancer cells. The proposed mechanism of action involves the induction of DNA damage and the inhibition of the NF-κB signaling pathway.
The diagram below illustrates the putative signaling pathway through which this compound exerts its anticancer effects.
Caption: Proposed anticancer signaling pathway of this compound.
This guide serves as a foundational resource for professionals engaged in the study of this compound. Further experimental work is required to fully elucidate its spectral characteristics and biological mechanisms.
Isoderrone: A Technical Guide to its Biological Activities and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoderrone, a naturally occurring isoflavone, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activities of this compound extracts, focusing on its enzymatic inhibition and offering insights into its potential anti-inflammatory, anticancer, and antioxidant effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development efforts.
Data Presentation: Quantitative Analysis of this compound's Bioactivity
The following tables summarize the currently available quantitative data on the biological activity of this compound.
| Enzyme Inhibition | IC50 Value (µM) | Reference |
| Alpha-glucosidase | 108.1 ± 10.8 | [1] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 22.7 ± 1.7 | [1] |
Core Biological Activities and Signaling Pathways
Based on the activities of structurally related isoflavones, this compound is postulated to exert its biological effects through various mechanisms, including anti-inflammatory, anticancer, and antioxidant pathways.
Anti-inflammatory Activity
Isoflavones are known to possess anti-inflammatory properties, often mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. While direct evidence for this compound is limited, the general mechanism involves the suppression of pro-inflammatory cytokine production and the inhibition of enzymes like inducible nitric oxide synthase (iNOS).
The NF-κB pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Isoflavones can inhibit this pathway at various points.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
The potential anticancer effects of isoflavones are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells.
Apoptosis is a critical process for removing damaged or cancerous cells. Flavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
Antioxidant Activity
The antioxidant properties of isoflavones are primarily due to their ability to scavenge free radicals and chelate metal ions. This activity helps to mitigate oxidative stress, which is implicated in a wide range of chronic diseases.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay determines the inhibitory effect of a compound on the PTP1B enzyme.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme solution to each well.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Alpha-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the alpha-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of this compound in the phosphate buffer.
-
Add the alpha-glucosidase solution to each well of a 96-well plate.
-
Add the this compound solutions to the corresponding wells and incubate for a specific period (e.g., 15 minutes) at 37°C.
-
Start the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.2 M Na2CO3).
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition and the IC50 value as described for the PTP1B assay.
DPPH Radical Scavenging Assay (Antioxidant)
This assay assesses the free radical scavenging capacity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound (dissolved in methanol or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare different concentrations of this compound.
-
Add the this compound solutions to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Nitric Oxide (NO) Production Inhibition Assay (Anti-inflammatory)
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which is an indicator of NO production.
-
Calculate the percentage of NO production inhibition and the IC50 value.
Apoptosis Assay using Flow Cytometry (Anticancer)
This method quantifies the percentage of apoptotic cells after treatment with a compound.
Materials:
-
Cancer cell line of interest
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat the cancer cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating the biological activity of this compound.
Conclusion
This compound demonstrates clear inhibitory activity against α-glucosidase and PTP1B, suggesting its potential as a therapeutic agent for metabolic disorders. While direct quantitative data for its anti-inflammatory, anticancer, and antioxidant effects are currently limited, the known activities of related isoflavones provide a strong rationale for further investigation into these areas. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound. Future studies should focus on generating specific IC50 values in various cancer cell lines and inflammatory models, as well as elucidating the precise molecular mechanisms and signaling pathways modulated by this promising natural compound.
References
Isoderrone: A Technical Guide to its Potential as a Phytoestrogen Compound
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Isoderrone, a member of the isoflavonoid family, is structurally related to a class of compounds known as phytoestrogens. These plant-derived molecules exhibit estrogen-like biological activity due to their structural similarity to the mammalian estrogen, 17β-estradiol. This technical guide provides a comprehensive overview of the core concepts and methodologies required to investigate this compound as a potential phytoestrogen. Due to a lack of specific experimental data for this compound in the public domain, this document outlines the established mechanisms of action for closely related isoflavones and details the standard experimental protocols used for their characterization. This guide serves as a foundational resource for researchers initiating studies on this compound's potential endocrine-disrupting or therapeutic properties.
Introduction to Phytoestrogens and this compound
Phytoestrogens are naturally occurring plant compounds that can mimic or modulate the action of endogenous estrogens.[1] They are broadly classified into several groups, including isoflavones, lignans, and coumestans. Isoflavones, such as genistein and daidzein found abundantly in soy products, are the most extensively studied class of phytoestrogens.[2] These compounds have garnered significant interest in the scientific community for their potential roles in human health, including the management of menopausal symptoms, prevention of hormone-dependent cancers, and cardiovascular protection.[2]
This compound is a rotenoid, a class of isoflavonoids, that shares the core chemical scaffold of other known phytoestrogens. Its structural similarity to estradiol suggests the potential for interaction with estrogen receptors (ERs), the primary mediators of estrogen signaling in the body. However, a thorough investigation into its estrogenic and anti-estrogenic activities is necessary to elucidate its pharmacological profile.
Putative Mechanism of Action: Estrogen Receptor Signaling
The biological effects of phytoestrogens are primarily mediated through their interaction with two subtypes of estrogen receptors: ERα and ERβ.[1] These receptors are ligand-activated transcription factors that, upon binding to an agonist, undergo a conformational change, dimerize, and translocate to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
Phytoestrogens often exhibit differential binding affinity for ERα and ERβ, which can lead to tissue-specific and gene-specific effects.[1] This selective estrogen receptor modulation (SERM) activity is a key area of research in the development of new therapeutic agents.
The estrogenic signaling pathway can be broadly divided into genomic and non-genomic pathways.
-
Genomic Signaling: This classic pathway involves the direct regulation of gene expression through ER binding to EREs. This process typically occurs over hours to days and is responsible for many of the long-term physiological effects of estrogens.
-
Non-Genomic Signaling: Some estrogenic effects are initiated rapidly (within seconds to minutes) and are mediated by membrane-associated estrogen receptors (mERs). This pathway involves the activation of various intracellular signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which can in turn influence cell proliferation, survival, and other cellular processes.
Below is a diagram illustrating the generalized genomic estrogen signaling pathway that is likely relevant for this compound.
Figure 1: Generalized Genomic Estrogen Signaling Pathway.
Quantitative Data on Phytoestrogen Activity
Table 1: Estrogen Receptor Binding Affinity of Genistein
| Compound | Estrogen Receptor Subtype | IC50 (nM) | Reference Compound |
| Genistein | ERα | ~100-500 | 17β-estradiol |
| ERβ | ~5-20 | 17β-estradiol |
IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the estrogen receptor.
Table 2: Estrogenic Activity of Genistein in Cell Proliferation Assays
| Cell Line | Assay Type | EC50 (nM) | Effect |
| MCF-7 | E-Screen (Proliferation) | ~100-1000 | Proliferative |
| Ishikawa | Alkaline Phosphatase Assay | ~50-500 | Estrogenic Induction |
EC50 values represent the concentration of the compound that elicits a half-maximal response in a given assay.
Detailed Experimental Protocols
To characterize the phytoestrogenic potential of this compound, a series of in vitro assays are required. The following are detailed methodologies for key experiments.
Competitive Estrogen Receptor Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.
-
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-estradiol (radioligand)
-
Test compound (this compound)
-
Binding buffer (e.g., Tris-HCl, EDTA, glycerol)
-
Hydroxyapatite slurry
-
Scintillation cocktail and counter
-
-
Procedure:
-
Incubate a fixed concentration of recombinant ERα or ERβ with a fixed concentration of [³H]-17β-estradiol in the presence of increasing concentrations of the test compound (this compound) or a non-labeled control (17β-estradiol).
-
Allow the binding reaction to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separate the receptor-bound radioligand from the unbound radioligand using a hydroxyapatite slurry.
-
Wash the hydroxyapatite pellet to remove non-specifically bound radioligand.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol.
-
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).
-
Materials:
-
A suitable cell line (e.g., HeLa, HEK293, or MCF-7) stably or transiently transfected with an ERE-driven reporter gene construct (e.g., luciferase or β-galactosidase) and an expression vector for ERα or ERβ.
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum.
-
Test compound (this compound)
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
-
-
Procedure:
-
Plate the transfected cells in a multi-well plate and allow them to attach.
-
Treat the cells with increasing concentrations of the test compound (this compound) or a positive control (17β-estradiol) for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter activity to total protein concentration or a co-transfected control plasmid.
-
Calculate the EC50 value, which is the concentration of the test compound that induces a half-maximal reporter gene response.
-
Cell Proliferation Assay (E-Screen)
This assay assesses the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7.
-
Materials:
-
MCF-7 cells (or other estrogen-responsive cell line)
-
Cell culture medium (phenol red-free) supplemented with charcoal-stripped serum.
-
Test compound (this compound)
-
Cell proliferation detection reagent (e.g., MTS, MTT, or a fluorescent dye)
-
Microplate reader
-
-
Procedure:
-
Seed MCF-7 cells in a multi-well plate in phenol red-free medium with charcoal-stripped serum.
-
After a period of hormone deprivation, treat the cells with increasing concentrations of the test compound (this compound) or a positive control (17β-estradiol).
-
To test for anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and increasing concentrations of the test compound.
-
Incubate the cells for a period of 6-7 days, allowing for cell proliferation.
-
Add the cell proliferation detection reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.
-
Below is a diagram illustrating a general workflow for the experimental characterization of a potential phytoestrogen like this compound.
Figure 2: Experimental Workflow for Phytoestrogen Characterization.
Conclusion and Future Directions
This compound presents an intriguing candidate for investigation as a novel phytoestrogen. Its structural similarity to known estrogenic isoflavonoids warrants a thorough examination of its biological activity. This technical guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to undertake such an investigation.
Future research should focus on performing the described in vitro assays to generate specific quantitative data for this compound. Determining its binding affinities for ERα and ERβ, its ability to activate estrogen-responsive genes, and its effects on cell proliferation will be crucial first steps. Subsequent studies could explore its activity in in vivo models to understand its physiological effects and potential therapeutic applications. The elucidation of this compound's phytoestrogenic profile will contribute valuable knowledge to the field of endocrine research and may open new avenues for drug discovery and development.
References
Methodological & Application
Total Synthesis of Isoderrone: A Laboratory Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoderrone is a naturally occurring isoflavone that has garnered interest within the scientific community due to its potential biological activities. This document provides a detailed laboratory-scale protocol for the total synthesis of this compound. The synthetic strategy is centered around a key Suzuki-Miyaura coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This application note outlines the necessary starting materials, step-by-step experimental procedures, and the quantitative data associated with the synthesis. Additionally, a putative signaling pathway for this compound is presented, based on the known mechanisms of action for structurally related isoflavones.
Introduction
Isoflavones are a class of naturally occurring phenolic compounds widely distributed in the plant kingdom, particularly in legumes. They possess a characteristic 3-phenylchromen-4-one backbone and have been the subject of extensive research due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound, a member of this family, presents a specific substitution pattern that makes it an interesting target for total synthesis, enabling further investigation of its biological potential. The synthetic route detailed herein employs a convergent strategy, culminating in a palladium-catalyzed Suzuki-Miyaura coupling to construct the isoflavone core.
Overall Synthetic Scheme
The total synthesis of this compound can be achieved in a three-step sequence starting from commercially available 2'-hydroxy-4',5'-dimethoxyacetophenone. The key steps involve the formation of an enaminone intermediate, followed by an iodocyclization to yield a 3-iodochromone, and finally, a Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid.
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one (Enaminone Intermediate)
This step involves the reaction of 2'-hydroxy-4',5'-dimethoxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.
Materials:
-
2'-Hydroxy-4',5'-dimethoxyacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 2'-hydroxy-4',5'-dimethoxyacetophenone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (3.0 eq).
-
Heat the reaction mixture to reflux and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically used in the next step without further purification.
Step 2: Synthesis of 7,8-Dimethoxy-3-iodochromen-4-one (3-Iodochromone Intermediate)
The enaminone intermediate undergoes an electrophilic cyclization in the presence of iodine to yield the 3-iodochromone.
Materials:
-
(E)-3-(Dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one
-
Iodine (I₂)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the crude enaminone from Step 1 in ethanol.
-
Add sodium acetate (1.5 eq) and iodine (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Total Synthesis of this compound via Suzuki-Miyaura Coupling
The final step involves the palladium-catalyzed cross-coupling of the 3-iodochromone with 4-methoxyphenylboronic acid.
Materials:
-
7,8-Dimethoxy-3-iodochromen-4-one
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add 7,8-dimethoxy-3-iodochromen-4-one (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and triphenylphosphine (0.2 eq).
-
Add palladium(II) acetate (0.1 eq) to the flask.
-
Add a mixture of dioxane and water (4:1) as the solvent.
-
Heat the reaction mixture to reflux and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | 2'-Hydroxy-4',5'-dimethoxyacetophenone | (E)-3-(Dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one | DMF-DMA, Toluene, Reflux | ~95% |
| 2 | (E)-3-(Dimethylamino)-1-(2-hydroxy-4,5-dimethoxyphenyl)prop-2-en-1-one | 7,8-Dimethoxy-3-iodochromen-4-one | I₂, NaOAc, Ethanol, Room Temperature | 70-80% |
| 3 | 7,8-Dimethoxy-3-iodochromen-4-one | This compound | 4-Methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, Reflux | 75-85% |
Putative Signaling Pathway of this compound
While the specific molecular targets of this compound are still under investigation, many isoflavones are known to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and apoptosis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. It is hypothesized that this compound, like other isoflavones, may inhibit this pathway, leading to downstream effects such as cell cycle arrest and induction of apoptosis.
Caption: Putative inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of this compound. The described method is robust, scalable, and relies on well-established chemical transformations, making it accessible to researchers with a background in organic synthesis. The availability of a reliable synthetic route to this compound will facilitate further studies into its biological activities and potential therapeutic applications. The proposed mechanism of action through the PI3K/Akt/mTOR pathway offers a starting point for more in-depth mechanistic investigations.
Application Notes and Protocols for HPLC-UV Quantification of Isoderrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoderrone is a naturally occurring isoflavone found in plants such as Piscidia erythrina. Isoflavones, as a class of phytoestrogens, have garnered significant interest in the scientific community for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and research into its biological activities. This document provides a detailed HPLC-UV method for the quantification of this compound, including a comprehensive experimental protocol and data presentation guidelines.
Chromatographic Conditions
A general reverse-phase HPLC-UV method suitable for the analysis of this compound and related isoflavones is presented below. Optimization may be required based on the specific matrix and instrumentation.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient Program | 0-5 min, 15% B 5-35 min, 15-100% B 35-40 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection | 262 nm |
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Piscidia erythrina bark)
-
Extraction:
-
Grind dried Piscidia erythrina bark to a fine powder.
-
Accurately weigh 1 g of the powdered bark into a flask.
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more with 20 mL of methanol each time.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution:
-
Reconstitute the dried extract with 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation Parameters
For robust and reliable quantification, the following validation parameters should be assessed according to ICH guidelines:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | ≤ 2% |
| Specificity | No interfering peaks at the retention time of this compound |
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy interpretation and comparison.
Table 1: Calibration Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | [Insert Data] |
| 5 | [Insert Data] |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| R² | [Insert Value] |
Table 2: Method Validation Summary for this compound
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | [Insert Value] |
| LOD (µg/mL) | [Insert Value] |
| LOQ (µg/mL) | [Insert Value] |
| Accuracy (% Recovery) | [Insert Value] |
| Precision (% RSD) | [Insert Value] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Chemical structure of this compound.
Application Notes and Protocols for Assessing the Bioactivity of Isoderrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoderrone is a natural isoflavonoid, a class of compounds known for a wide range of biological activities. As with other isoflavones, this compound is postulated to possess significant antioxidant, anti-inflammatory, and cytotoxic properties. These bioactivities are of great interest in the fields of pharmacology and drug development for their potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and conditions associated with oxidative stress.
These application notes provide detailed protocols for cell-based assays to quantify the cytotoxic, anti-inflammatory, and antioxidant effects of this compound. The described methods are standard, robust, and suitable for implementation in a cell culture laboratory.
Cytotoxicity Assessment using MTT Assay
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the cytotoxic effect of a compound can be quantified.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells (e.g., HeLa, MCF-7, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO without the compound) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals completely.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Illustrative Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ in µM)
| Cell Line | This compound (24h) | This compound (48h) | This compound (72h) |
| MCF-7 (Breast) | >100 | 85.2 ± 5.4 | 62.1 ± 4.8 |
| HeLa (Cervical) | >100 | 92.5 ± 6.1 | 75.3 ± 5.2 |
| A549 (Lung) | >100 | 98.7 ± 7.3 | 81.9 ± 6.5 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Anti-inflammatory Activity Assessment by Nitric Oxide Inhibition Assay
Principle:
Nitric oxide (NO) is a key inflammatory mediator produced by activated macrophages. The Griess assay is a colorimetric method used to measure nitrite (NO₂⁻), a stable and oxidized product of NO. In this assay, macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to produce NO. The inhibitory effect of this compound on NO production is then quantified by measuring the nitrite concentration in the cell culture supernatant.
Experimental Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS alone (positive control).
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Data Presentation:
The percentage of nitric oxide inhibition is calculated as follows:
% NO Inhibition = [(Absorbance of LPS Control - Absorbance of Treated) / Absorbance of LPS Control] x 100
The IC₅₀ value can be determined from the dose-response curve.
Table 2: Illustrative Anti-inflammatory Effect of this compound on LPS-stimulated Macrophages
| Concentration (µM) | % NO Inhibition |
| 1 | 8.2 ± 1.5 |
| 5 | 25.6 ± 3.1 |
| 10 | 48.9 ± 4.2 |
| 25 | 75.3 ± 5.8 |
| 50 | 92.1 ± 6.3 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Cellular Antioxidant Activity (CAA) Assay
Principle:
The CAA assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). The assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant capacity of this compound is determined by its ability to reduce the fluorescence intensity.
Experimental Protocol:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HepG2) in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Cell Loading with DCFH-DA:
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 25 µM DCFH-DA in serum-free medium for 60 minutes at 37°C.
-
-
Compound Treatment:
-
Wash the cells with PBS to remove excess DCFH-DA.
-
Add different concentrations of this compound along with a free radical initiator like 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH). Include a positive control (e.g., quercetin) and a negative control (cells with AAPH only).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Data Presentation:
The antioxidant activity is calculated by determining the area under the curve (AUC) for the fluorescence kinetics. The percentage of inhibition is calculated as:
% Inhibition = [(AUC of Control - AUC of Treated) / AUC of Control] x 100
Table 3: Illustrative Cellular Antioxidant Activity of this compound
| Concentration (µM) | % Inhibition of ROS |
| 1 | 12.5 ± 2.1 |
| 5 | 35.8 ± 4.5 |
| 10 | 55.2 ± 5.3 |
| 25 | 78.9 ± 6.7 |
| 50 | 94.6 ± 7.2 |
Note: The data presented in this table is illustrative and should be replaced with experimental results.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for assessing this compound's bioactivity.
Postulated Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's proposed inhibition of the NF-κB pathway.
Postulated Modulation of the MAPK Signaling Pathway by this compound
Caption: this compound's potential inhibition of the MAPK/ERK pathway.
Application Notes and Protocols: In Vitro Enzyme Inhibition Assay Using Isoderrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoderrone is a naturally occurring isoflavone, a class of compounds known for their diverse biological activities.[1][2] Isoflavones have garnered significant interest in pharmacology due to their potential as enzyme inhibitors.[3][4] This document provides a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the inhibitory potential of this compound against a specific enzyme. The following protocols are designed to be adaptable for various enzyme systems, with a specific example focusing on Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism that is often inhibited by flavonoid compounds.[3][4]
An enzyme inhibition assay is a fundamental technique used to characterize the interaction between an enzyme and a potential inhibitor.[5][6] By measuring the reduction in enzyme activity in the presence of the inhibitor, researchers can determine key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the inhibitor's potency.[7]
Quantitative Data Summary
The following table summarizes hypothetical data from an in vitro inhibition assay of CYP3A4 by this compound.
| This compound Concentration (µM) | % Inhibition of CYP3A4 Activity |
| 0.1 | 8.5 |
| 0.5 | 25.3 |
| 1.0 | 48.9 |
| 5.0 | 75.6 |
| 10.0 | 90.1 |
| 50.0 | 98.2 |
| Calculated IC50 | 1.02 µM |
Experimental Protocols
This section details the methodology for an in vitro enzyme inhibition assay.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Purified target enzyme (e.g., recombinant human CYP3A4)
-
Enzyme substrate (e.g., a fluorogenic CYP3A4 substrate)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Cofactors required for the enzyme (e.g., NADPH for CYP450 enzymes)
-
96-well microplates (black, for fluorescence assays)
-
Microplate reader with fluorescence detection capabilities
-
Pipettes and tips
-
DMSO (for inhibitor dilution)
Preparation of Solutions
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer at pH 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the assay.
-
Enzyme Solution: Dilute the purified enzyme to the desired working concentration in the assay buffer.
-
Substrate Solution: Prepare the substrate solution at the desired concentration in the assay buffer.
-
Cofactor Solution: Prepare the cofactor solution at the required concentration in the assay buffer.
Assay Procedure
-
Dispense Inhibitor: Add 1 µL of the serially diluted this compound solutions (and a DMSO-only control) to the wells of a 96-well plate.
-
Add Enzyme: Add 50 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the substrate and cofactor solution to each well.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C and measure the fluorescence signal every minute for 30 minutes. The excitation and emission wavelengths will be specific to the fluorogenic substrate used.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro enzyme inhibition assay.
Signaling Pathway: CYP3A4 Drug Metabolism
Caption: Inhibition of CYP3A4-mediated drug metabolism by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
Application Note: Isoderrone as a Potent Inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) - A Kinetic Analysis
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in key signaling pathways, including the insulin and leptin pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling. Similarly, it negatively modulates the leptin signaling cascade through the dephosphorylation of Janus kinase 2 (JAK2). Elevated expression and activity of PTP1B have been associated with insulin resistance, type 2 diabetes, and obesity, making it a significant therapeutic target for these metabolic disorders.
Isoderrone, a member of the isoflavonoid class of natural compounds, has been identified as a potential inhibitor of PTP1B. Understanding the kinetic parameters of this inhibition is vital for the development of this compound and its derivatives as potential therapeutic agents. This application note provides a detailed protocol for determining the enzyme kinetics of PTP1B inhibition by this compound and presents a representative data set for a closely related isoflavonoid, illustrating the method of data analysis and presentation.
PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B in the negative regulation of the insulin signaling pathway.
Experimental Protocols
This section details the materials and methods for a PTP1B enzyme kinetics assay using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials and Reagents
-
Recombinant Human PTP1B (catalytic domain)
-
This compound (or other inhibitor)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
The following diagram outlines the major steps in the PTP1B enzyme kinetics assay.
Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of pNPP in Assay Buffer.
-
Dilute the PTP1B enzyme to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add 50 µL of Assay Buffer.
-
Add 10 µL of the various concentrations of this compound or vehicle (DMSO in Assay Buffer for control).
-
Add 20 µL of the diluted PTP1B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the pNPP substrate solution to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis
-
Determination of Initial Velocity (V₀):
-
Plot the absorbance at 405 nm against time for each concentration of this compound.
-
The initial velocity (V₀) is the slope of the linear portion of this curve.
-
-
IC₅₀ Determination:
-
Plot the percentage of PTP1B inhibition against the logarithm of the this compound concentration.
-
The IC₅₀ value is the concentration of this compound that inhibits 50% of the PTP1B activity.
-
-
Kinetic Parameter Determination:
-
To determine the mode of inhibition, perform the assay with varying concentrations of both pNPP and this compound.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots.
-
The kinetic parameters (Km, Vmax, and Ki) can be calculated from these plots.
-
Data Presentation
Table 1: Kinetic Parameters of a Representative Isoflavonoid Inhibitor of PTP1B
| Parameter | Value |
| IC₅₀ | 5.2 µM |
| Mode of Inhibition | Mixed |
| Kₘ (pNPP) | 2.1 mM |
| Vₘₐₓ (no inhibitor) | 0.8 µmol/min/mg |
| Kᵢ | 3.8 µM |
| Kᵢ' | 7.1 µM |
Kᵢ is the inhibitor constant for binding to the free enzyme, and Kᵢ' is the inhibitor constant for binding to the enzyme-substrate complex.
Conclusion
The provided protocol offers a robust method for evaluating the inhibitory kinetics of compounds such as this compound against the PTP1B enzyme. The determination of key kinetic parameters like IC₅₀, Kₘ, Vₘₐₓ, and the mode of inhibition are essential for the characterization of potential therapeutic agents targeting PTP1B. While specific data for this compound is yet to be published, the presented framework allows researchers to effectively conduct and analyze their own experimental findings. The investigation of isoflavonoids as PTP1B inhibitors represents a promising avenue for the development of novel treatments for metabolic diseases.
Application Notes and Protocols for Isoderrone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoderrone, a naturally occurring isoflavonoid, has demonstrated notable anti-cancer properties in preclinical studies. These application notes provide a comprehensive overview of its mechanism of action, effects on various cancer cell lines, and detailed protocols for its investigation. This compound exerts its anti-proliferative effects primarily through the induction of apoptosis and cell cycle arrest, mediated by the inhibition of key oncogenic signaling pathways such as NF-κB and MAPK. This document outlines the methodologies to assess these effects and summarizes the current data on its biological activities.
Mechanism of Action
This compound's anti-cancer activity is multifaceted, targeting several critical cellular processes to inhibit tumor cell growth and survival.
1.1. Induction of Apoptosis via NF-κB Pathway Inhibition this compound is an effective inducer of apoptosis, particularly through the intrinsic (mitochondrial) pathway. A key mechanism is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a pathway crucial for cell survival and proliferation that is often dysregulated in cancer.
-
IKK Inhibition: this compound blocks the activation of the IκB kinase (IKK) complex in a dose-dependent manner[1].
-
NF-κB Subunit Inhibition: This leads to the suppression of the transcription of NF-κB subunits p50 and p65[1].
-
Modulation of Bcl-2 Family Proteins: Inhibition of NF-κB signaling results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[1].
-
Mitochondrial Pathway Activation: The increased Bax/Bcl-2 ratio promotes the mitochondrial release of cytochrome C and Apaf-1 into the cytoplasm[1].
-
Caspase Cascade Activation: This release triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to programmed cell death[1]. This compound treatment has also been shown to increase levels of caspase-8[1].
1.2. Induction of Cell Cycle Arrest via MAPK Pathway Inhibition this compound also halts cancer cell proliferation by inducing cell cycle arrest. This is achieved by blocking the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a central regulator of the cell cycle, and by modulating key cell cycle proteins.
-
MAPK Inhibition: this compound inhibits the phosphorylation of key MAPK proteins, including ERK, JNK, and p38[1].
-
CDK and Cyclin Downregulation: The inactivation of the MAPK pathway leads to the downregulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, which are essential for cell cycle progression[1].
-
p53 Upregulation: Concurrently, this compound upregulates the tumor suppressor protein p53 at the transcriptional level[1]. p53 can then activate cell cycle inhibitors like p21, leading to a halt in the cell cycle, typically at the G1 phase, allowing time for DNA repair or apoptosis.
Data Presentation
Quantitative data on this compound's efficacy against specific cancer cell lines is limited in publicly available literature. However, its activity against key enzymes and its qualitative effects on breast cancer cells have been reported.
Table 1: Summary of this compound's Biological Activity
| Target/Assay | Cell Line/System | Endpoint | Result | Reference |
| Enzyme Inhibition | ||||
| α-glucosidase | In vitro enzyme assay | IC50 | 108.1 ± 10.8 µM | [2] |
| PTP1B | In vitro enzyme assay | IC50 | 22.7 ± 1.7 µM | [2] |
| Anti-proliferative Effects | ||||
| Breast Cancer Cells | MCF-7 | Proliferation | Antiproliferative effect | [1] |
| Breast Cancer Cells | MCF-7 | DNA Damage | Induces DNA damage | [1] |
| Breast Cancer Cells | MCF-7 | Apoptosis | Induces apoptosis | [1] |
Experimental Workflow
A typical workflow to evaluate the anti-cancer effects of this compound involves a multi-step process from initial cytotoxicity screening to detailed mechanistic studies.
References
Isoderrone: Unraveling its Potential as a Tool Compound in Drug Discovery
Application Notes & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document aims to provide a foundational framework for researchers interested in exploring the potential of isoderrone or structurally similar compounds. Given the absence of direct data, the following sections will leverage information on related isoflavones and general drug discovery principles to propose putative mechanisms and outline detailed, adaptable experimental protocols. These protocols are designed to enable the initial characterization of this compound's bioactivity.
Putative Mechanisms and Therapeutic Areas of Interest
Based on the activities of other isoflavones, this compound could potentially modulate several key signaling pathways relevant to various disease states. The primary hypothesized mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Nrf2 Signaling Pathway:
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.[1][2]
-
Potential Therapeutic Applications:
-
Neurodegenerative Diseases: By combating oxidative stress, a key pathological feature in diseases like Parkinson's and Alzheimer's, Nrf2 activation may offer neuroprotective effects.[2][3][4]
-
Inflammatory Diseases: Many isoflavones exhibit anti-inflammatory properties by modulating inflammatory pathways.[5][6][7] Nrf2 activation can contribute to these effects by suppressing pro-inflammatory gene expression.
-
Cancer: The role of Nrf2 in cancer is complex. While its activation can protect normal cells from carcinogenic insults, in established tumors, it can promote cancer cell survival, making Nrf2 inhibitors a desirable therapeutic strategy in some contexts.[3]
-
The following diagram illustrates the hypothesized activation of the Nrf2 pathway by this compound.
Experimental Protocols
The following protocols provide a starting point for characterizing the biological activity of this compound.
Protocol 1: Nrf2 Activation Assay
This experiment aims to determine if this compound can activate the Nrf2 signaling pathway.
Workflow:
Methodology:
-
Cell Culture:
-
Culture a suitable cell line, such as HepG2 (human liver cancer cell line) or SH-SY5Y (human neuroblastoma cell line), in appropriate media and conditions. These cell lines are commonly used to study oxidative stress and Nrf2 signaling.
-
-
Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., sulforaphane, a known Nrf2 activator).
-
-
Cell Lysis and Nuclear/Cytoplasmic Fractionation:
-
Following treatment, wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit to separate nuclear and cytoplasmic proteins.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each fraction using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against Nrf2, HO-1, NQO1, and Keap1. Use antibodies for Lamin B1 (nuclear marker) and GAPDH (cytoplasmic marker) to ensure proper fractionation.
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the protein levels to the respective loading controls.
-
Analyze the data for a dose- and time-dependent increase in nuclear Nrf2 levels and upregulation of downstream targets (HO-1, NQO1).
-
Protocol 2: Anti-inflammatory Activity Assessment
This protocol will assess the potential of this compound to inhibit the production of pro-inflammatory mediators.
Workflow:
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
-
Treatment:
-
Seed cells in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Inflammatory Stimulation:
-
Induce an inflammatory response by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the media and incubate for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the level of nitrite, a stable product of NO, using the Griess reagent.
-
Pro-inflammatory Cytokine Production: Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits.
-
-
Cell Viability Assay:
-
Perform an MTT or similar cell viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO and cytokine production for each concentration of this compound compared to the LPS-only control.
-
Determine the IC50 value for the inhibition of each inflammatory mediator.
-
Quantitative Data Summary
As no specific quantitative data for this compound is currently available, the following table is a template that can be used to summarize the data obtained from the proposed experiments.
| Assay | Parameter | This compound | Positive Control |
| Nrf2 Activation | EC50 for Nrf2 nuclear translocation | To be determined | e.g., Sulforaphane EC50 |
| Fold induction of HO-1 expression | To be determined | e.g., Sulforaphane fold induction | |
| Fold induction of NQO1 expression | To be determined | e.g., Sulforaphane fold induction | |
| Anti-inflammatory | IC50 for NO inhibition | To be determined | e.g., Dexamethasone IC50 |
| IC50 for TNF-α inhibition | To be determined | e.g., Dexamethasone IC50 | |
| IC50 for IL-6 inhibition | To be determined | e.g., Dexamethasone IC50 | |
| Cytotoxicity | CC50 in relevant cell lines | To be determined | - |
Conclusion
While direct evidence for the biological activity of this compound is lacking, its potential as a tool compound can be systematically investigated using the protocols outlined in this document. The proposed experiments focusing on the Nrf2 and inflammatory signaling pathways provide a robust starting point for elucidating its mechanism of action and potential therapeutic applications. The structured approach to data generation and analysis will be crucial in determining the future of this compound as a valuable tool in drug discovery. Researchers are encouraged to adapt and expand upon these foundational protocols as initial findings emerge.
References
- 1. Isoflavone biochanin A, a novel nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element activator, protects against oxidative damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Antioxidative Properties of Isoflavones Provide Renal Protective Effects Distinct from Those of Dietary Soy Proteins against Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of flavonoids in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoderrone for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Isoderrone in in vitro assays. The information is presented in a question-and-answer format to directly address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a naturally occurring isoflavone, a class of flavonoids, isolated from plants such as white lupin (Lupinus albus).[1] It is a solid compound with a molecular weight of 336.34 g/mol .[1] Due to its chemical structure, this compound is poorly soluble in aqueous solutions, which can present challenges for its use in in vitro biological assays.
Q2: What is the primary challenge when working with this compound in in vitro assays?
The principal challenge is this compound's low aqueous solubility. This can lead to difficulties in preparing stock solutions, precipitation of the compound in cell culture media, and consequently, inaccurate and irreproducible experimental results.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other poorly soluble compounds for in vitro use. However, care must be taken as high concentrations of DMSO can be toxic to cells. It is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), although the tolerance can vary between cell lines.
Q4: Can I store my this compound stock solution in the freezer?
While it is common practice to store stock solutions at low temperatures to minimize degradation, this can exacerbate solubility issues for compounds like this compound. Freeze-thaw cycles can induce precipitation. For short-term use (up to two weeks), storing DMSO stock solutions at room temperature is often recommended to maintain solubility.[2] If long-term storage is necessary, aliquot the stock solution to minimize freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My this compound precipitated after I diluted the DMSO stock solution in my aqueous cell culture medium.
This is a common issue known as "kinetic solubility" limitation. When a DMSO stock of a hydrophobic compound is diluted into an aqueous buffer or medium, the compound can rapidly precipitate out of solution.
Solutions:
-
Direct Dilution: Add the DMSO stock solution directly to the final volume of the assay medium with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers.[2]
-
Increase Protein Concentration: The presence of proteins, such as fetal bovine serum (FBS), in the cell culture medium can help to stabilize the compound and keep it in solution.[2]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Sonication: In some cases, brief sonication of the final solution can help to redissolve small precipitates. However, this should be done cautiously as it can potentially damage other components of the medium.[2]
Issue 2: I am observing cell toxicity that I suspect is due to the solvent.
If you suspect solvent toxicity, it is crucial to run appropriate vehicle controls in your experiments. This involves treating cells with the same concentration of the solvent (e.g., DMSO) used to deliver this compound.
Solutions:
-
Reduce Final Solvent Concentration: Optimize your experiment to use the lowest possible final concentration of the organic solvent.
-
Test Alternative Solvents: While DMSO is common, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested for their suitability and toxicity in your specific cell model.[2] However, their compatibility with the assay must be validated.
Issue 3: I am not observing a dose-response effect with this compound.
This could be due to solubility limitations at higher concentrations, where the compound may be precipitating out of solution, leading to an inaccurate effective concentration.
Solutions:
-
Visually Inspect for Precipitation: Before adding the treatment to your cells, carefully inspect the prepared solutions for any signs of precipitation.
-
Determine Kinetic Solubility: Consider performing a kinetic solubility assay to determine the concentration at which this compound precipitates in your specific assay medium.[2]
-
Use Co-solvents (with caution): For certain applications, co-solvents can be used to improve solubility. However, their effects on the biological system under investigation must be carefully evaluated.
Data Presentation: this compound Solubility
The following table summarizes the available solubility information for this compound.
| Solvent/Vehicle | Concentration | Observations | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (approx. 14.86 mM) | Requires sonication and warming to 60°C for dissolution. | MedchemExpress |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 0.5 mg/mL (approx. 1.49 mM) | Clear solution, suitable for in vivo studies. | MedchemExpress |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 0.5 mg/mL (approx. 1.49 mM) | Clear solution, suitable for in vivo studies. | MedchemExpress |
| 10% DMSO, 90% corn oil | ≥ 0.5 mg/mL (approx. 1.49 mM) | Clear solution, suitable for in vivo studies. | MedchemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block
-
-
Procedure:
-
Weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.36 mg of this compound (Molecular Weight = 336.34 g/mol ).
-
Place the weighed this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO (in this example, 1 mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, warm the solution in a water bath or heat block at 60°C for 5-10 minutes, with intermittent vortexing.
-
Visually inspect the solution to ensure all solid has dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before use.
-
Store the stock solution as recommended (see FAQ 4).
-
Protocol 2: Preparing Working Dilutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Determine the final concentrations of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentrations, ensuring the final DMSO concentration remains below the toxicity limit for your cells (typically <0.5%).
-
For each concentration, add the required volume of pre-warmed cell culture medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution directly to the medium.
-
Continue to mix for a few seconds to ensure homogeneity.
-
Visually inspect for any signs of precipitation.
-
Use the prepared working solutions immediately to treat your cells.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: A plausible signaling pathway for this compound via the Estrogen Receptor.
References
Isoderrone in DMSO: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Isoderrone in Dimethyl Sulfoxide (DMSO) solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a sealed container, protected from moisture and light.[1][2]
Q2: How should I store this compound stock solutions in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.[1][2]
-
-20°C: for short-term storage, stable for up to 1 month.[1][2]
All solutions should be stored in tightly sealed containers to prevent moisture absorption and degradation from light.
Q3: What are the general factors that can affect the stability of this compound in DMSO?
A3: The stability of this compound in DMSO can be influenced by several factors, including:
-
Temperature: Higher temperatures accelerate chemical degradation.[3][4][5]
-
Water Content: The presence of water in DMSO can facilitate hydrolysis of the compound.[6]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[3][4]
-
pH: Acidic or basic conditions can catalyze degradation.[3][4][5]
-
Oxygen: The presence of oxygen can lead to oxidation of the molecule.[4][6]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound. It is recommended to aliquot stock solutions into smaller, single-use volumes.[6]
Troubleshooting Guide
Q4: My this compound solution in DMSO has changed color. What does this indicate?
A4: A color change in your this compound solution may indicate degradation. This compound is a type of isoflavone, and these compounds can degrade into products that absorb light differently, resulting in a visible color change. It is recommended to verify the purity of the solution using an analytical method like HPLC-UV.
Q5: I see a precipitate in my frozen this compound stock solution after thawing. What should I do?
A5: A precipitate in a thawed this compound stock solution could be due to several reasons:
-
Low Solubility at Room Temperature: The compound may have come out of solution upon thawing. Try warming the solution gently (e.g., in a 37°C water bath) and vortexing to redissolve the precipitate.
-
Degradation: The precipitate could be a degradation product that is less soluble in DMSO.
-
Concentration Exceeds Solubility: The concentration of your stock solution may be too high.
If the precipitate does not redissolve with gentle warming and vortexing, it is advisable to prepare a fresh stock solution.
Q6: I suspect my this compound stock solution has degraded. How can I check its purity?
A6: You can assess the purity of your this compound stock solution using a stability-indicating analytical method. A common and effective method is High-Performance Liquid Chromatography with UV detection (HPLC-UV). By comparing the chromatogram of your current stock solution to that of a freshly prepared solution, you can identify any degradation products (new peaks) and quantify the remaining amount of intact this compound.
Quantitative Data Summary
| Storage Condition | Solvent | Temperature | Expected Stability | Source |
| Solid | - | -20°C | Long-term | [1][2] |
| Solution | DMSO | -80°C | Up to 6 months | [1][2] |
| Solution | DMSO | -20°C | Up to 1 month | [1][2] |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-UV
This protocol provides a general method for assessing the stability of this compound in a DMSO solution. It is based on common methods for isoflavone analysis.
1. Preparation of Solutions:
- This compound Standard: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM). Prepare a fresh standard for each analysis to serve as a reference.
- Sample for Analysis: Use your stored this compound stock solution.
- Mobile Phase: A common mobile phase for isoflavone analysis is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.
2. HPLC-UV Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: Water with 0.1% acetic acid.
- Mobile Phase B: Acetonitrile with 0.1% acetic acid.
- Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute all compounds.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Isoflavones typically have a UV absorbance maximum around 260 nm. A photodiode array (PDA) detector is recommended to assess peak purity.
- Injection Volume: 10 µL.
3. Analysis:
- Inject the freshly prepared this compound standard to determine its retention time and peak area.
- Inject your stored this compound sample.
- Compare the chromatograms. A loss of purity in the stored sample will be indicated by a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
4. Quantification of Degradation:
- The percentage of remaining this compound can be calculated as: (Peak Area of this compound in Stored Sample / Peak Area of this compound in Fresh Standard) x 100
Visualizations
References
- 1. Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Megabouts: a flexible pipeline for zebrafish locomotion analysis [elifesciences.org]
- 3. The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rotenone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Isoderrone Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoderrone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a naturally occurring isoflavone. Its primary known mechanisms of action are the inhibition of α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, and its inhibition can lead to the activation of downstream signaling cascades involved in metabolism and cell growth.
Q2: What is the optimal solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. This compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture applications, it is crucial to use cell culture grade, sterile DMSO.
Q3: What is the maximum permissible DMSO concentration in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[1] It is essential to include a vehicle control (medium with the same final DMSO concentration as the this compound-treated wells) in all experiments.
Q4: How should this compound stock solutions be stored?
This compound stock solutions prepared in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. Before use, allow an aliquot to equilibrate to room temperature.
Troubleshooting Guides
Issue 1: Low or No Observed Effect of this compound Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Insufficient Treatment Duration | The time required for this compound to induce a measurable effect may vary. Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. |
| Compound Instability in Culture Medium | Some compounds can degrade or precipitate in cell culture medium over time. Prepare fresh dilutions of this compound from the stock solution for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. |
| Cell Line Insensitivity | The target signaling pathway (e.g., PTP1B-mediated pathways) may not be active or critical for the phenotype being measured in your chosen cell line. Consider using a cell line known to be sensitive to PTP1B inhibition or transfecting cells with relevant pathway components. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| This compound Concentration is Too High | Determine the cytotoxic concentration of this compound for your cell line by performing a cell viability assay (e.g., MTT, MTS, or resazurin assay). This will help establish a non-toxic working concentration range. |
| DMSO Toxicity | Ensure the final DMSO concentration in your culture medium is below 0.5%. High concentrations of DMSO can be toxic to cells. Always include a vehicle control with the same DMSO concentration as your highest this compound treatment. |
| Contamination of Stock Solution | If the stock solution is contaminated, it can lead to cell death. Filter-sterilize the this compound stock solution through a 0.22 µm syringe filter before preparing working dilutions. |
| Interaction with Media Components | Components in the cell culture medium, such as serum proteins, may interact with this compound. Consider reducing the serum concentration during treatment, but be aware that this can also affect cell health and response. |
Data Presentation
Illustrative Cytotoxicity of this compound on Various Cancer Cell Lines (Hypothetical Data)
The following table provides hypothetical IC50 values for this compound-induced cytotoxicity in different cancer cell lines after 48 hours of treatment. These values are for illustrative purposes to guide initial experimental design. Actual IC50 values must be determined empirically for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 35.5 |
| HeLa | Cervical Cancer | 42.8 |
| A549 | Lung Cancer | 55.2 |
| HepG2 | Liver Cancer | 28.9 |
Recommended Concentration Ranges for Initial Experiments
Based on the known PTP1B inhibitory activity (IC50 of 22.7 µM) and the hypothetical cytotoxicity data, the following concentration ranges are suggested for initial experiments.
| Experimental Goal | Suggested Concentration Range (µM) |
| PTP1B Inhibition Studies | 10 - 50 |
| Cell Viability/Cytotoxicity Assays | 1 - 100 |
| Downstream Signaling Analysis | 20 - 60 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, sterile cell culture grade DMSO, sterile microcentrifuge tubes.
-
Procedure :
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of this compound Cytotoxicity using MTT Assay
-
Materials : 96-well cell culture plates, appropriate cell line, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure :
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with DMSO only) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Caption: Simplified signaling pathway showing this compound's inhibition of PTP1B.
References
Navigating the Challenges of Isoderrone Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of Isoderrone, achieving high yields and purity can be a significant challenge. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address common issues encountered during its synthesis, focusing on the widely utilized cyclization of derric acid.
This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate a deeper understanding of the reaction and its potential pitfalls.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is consistently low. What are the most likely causes?
Low yields in this compound synthesis via the cyclization of derric acid can stem from several factors:
-
Incomplete Cyclization: The conversion of derric acid to this compound is an equilibrium-driven process. Insufficient reaction time or suboptimal temperatures can lead to a significant amount of unreacted starting material.
-
Side Product Formation: The presence of alternative reaction pathways can divert the precursor from forming the desired this compound.
-
Product Degradation: this compound, like many flavonoids, can be susceptible to degradation under harsh reaction conditions, such as prolonged exposure to high temperatures or strong acids/bases.
-
Suboptimal Reagent Concentration: The concentration of the cyclizing agent is critical. Too little may result in an incomplete reaction, while too much can promote side reactions.
-
Impurities in Starting Material: The purity of the derric acid used is paramount. Impurities can interfere with the cyclization reaction and lead to the formation of unwanted byproducts.
Q2: I'm observing a significant amount of a major byproduct. What could it be and how can I minimize its formation?
A common byproduct in this synthesis is the isomeric Derrone. Its formation is often favored under thermodynamic control. To minimize its formation and favor the kinetically controlled product, this compound, consider the following:
-
Temperature Control: Lowering the reaction temperature can favor the formation of the kinetic product, this compound.
-
Reaction Time: Shorter reaction times can also limit the isomerization to the more stable Derrone.
-
Choice of Cyclizing Agent: The nature of the acid or base catalyst can influence the product ratio. Experimenting with different catalysts may be necessary.
Q3: What are the optimal reaction conditions for the cyclization of derric acid to this compound?
While the optimal conditions can vary based on the specific scale and equipment used, a general starting point is the acid-catalyzed cyclization of derric acid. Below is a table summarizing the impact of various parameters on the reaction yield.
| Parameter | Condition | Expected Impact on Yield | Notes |
| Cyclizing Agent | Acetic Anhydride/Sodium Acetate | Moderate to High | A commonly used and effective method. |
| Polyphosphoric Acid (PPA) | High | Can be effective but requires careful handling and workup. | |
| Sulfuric Acid | Variable | Can lead to charring and side product formation if not carefully controlled. | |
| Temperature | 80-100°C | Optimal | Balances reaction rate and minimizes degradation. |
| > 120°C | Decreased | Increased risk of byproduct formation and degradation. | |
| < 70°C | Decreased | Slow reaction rate, leading to incomplete conversion. | |
| Reaction Time | 2-4 hours | Optimal | Sufficient for completion of the reaction. |
| > 6 hours | Decreased | May promote isomerization to Derrone. |
Experimental Protocol: Acid-Catalyzed Cyclization of Derric Acid
This protocol provides a standard procedure for the synthesis of this compound from derric acid using acetic anhydride and sodium acetate.
Materials:
-
Derric Acid (1 equivalent)
-
Anhydrous Sodium Acetate (2.5 equivalents)
-
Acetic Anhydride (20 equivalents)
-
Ice-cold water
-
Ethanol
-
Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
A mixture of derric acid and anhydrous sodium acetate in acetic anhydride is heated with stirring at 90-100°C for 3 hours.
-
The reaction mixture is then poured into ice-cold water and stirred for 1 hour to decompose the excess acetic anhydride.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Visualizing the Synthesis and Troubleshooting
To better understand the reaction and potential troubleshooting steps, the following diagrams are provided.
Caption: Synthesis pathway of this compound from Derric Acid.
Caption: A logical workflow for troubleshooting low this compound yield.
Technical Support Center: Isoderrone Interference in High-Throughput Screening
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential interference from isoderrone in high-throughput screening (HTS) assays. While direct studies on this compound's specific interference are limited, this guide draws upon data from related flavonoid and isoflavonoid compounds to offer insights and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS?
This compound is a naturally occurring isoflavone.[1] Like other flavonoids, its structure contains moieties that have the potential to interfere with various HTS assay technologies, leading to false-positive or false-negative results.[2] This is a common issue with compounds known as Pan-Assay Interference Compounds (PAINS).[2]
Q2: What are the potential mechanisms of this compound interference?
Based on the behavior of structurally similar flavonoids, this compound could interfere with HTS assays through several mechanisms:
-
Luciferase Inhibition: Flavonoids have been shown to inhibit firefly luciferase, a common reporter enzyme in cell-based assays. This can lead to a decrease in the luminescent signal, falsely suggesting inhibitory activity of the test compound.[3][4]
-
Fluorescence Interference: As a colored compound (yellowish crystals), this compound may possess intrinsic fluorescent properties or the ability to quench fluorescence, leading to false signals in fluorescence-based assays.[5]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to false-positive results. This is a known issue for some HTS hits.
-
Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components.
Q3: Which types of assays are most likely to be affected by this compound interference?
Assays that are particularly susceptible to interference from flavonoid compounds like this compound include:
-
Luminescence-based reporter gene assays: Especially those using firefly luciferase.[3]
-
Fluorescence-based assays: Including fluorescence polarization (FP), Förster resonance energy transfer (FRET), and assays measuring fluorescent substrates or products.
-
Biochemical assays with sensitive protein targets: Where nonspecific interactions can easily occur.
Troubleshooting Guides
Problem 1: Apparent inhibitory activity of this compound in a luciferase-based reporter assay.
Possible Cause: Direct inhibition of the luciferase enzyme by this compound.[3]
Troubleshooting Steps:
-
Perform a counter-screen with purified luciferase: This is a critical step to differentiate true pathway inhibition from direct enzyme inhibition.
-
Use an orthogonal reporter system: If possible, confirm the findings using a different reporter gene, such as Renilla luciferase or β-galactosidase, which may have different sensitivities to the compound.[3]
-
Analyze the dose-response curve: Non-specific inhibitors often exhibit steep or unusual dose-response curves.
Problem 2: this compound shows activity across multiple, unrelated screening assays (promiscuous activity).
Possible Cause: this compound may be acting as a PAIN through mechanisms like aggregation or reactivity.[2]
Troubleshooting Steps:
-
Detergent Test for Aggregation: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be due to aggregation.
-
Thiol Reactivity Test: Assess the compound's reactivity with thiol-containing reagents to check for potential covalent modification of proteins.
-
Cheminformatics Analysis: Use PAINS filters and other computational tools to check if this compound or its substructures are known to cause interference.[6][7][8]
Quantitative Data Summary
Due to the lack of specific published data for this compound, the following table presents hypothetical, yet representative, data based on the known activities of other isoflavonoids in common HTS assay formats. This data is for illustrative purposes to guide researchers in their own data analysis.
| Assay Type | Target/Reporter | This compound (Hypothetical IC50/EC50) | Known Interfering Flavonoid (Example) | Reference IC50/EC50 |
| Biochemical Assay | Kinase X | > 50 µM | Genistein | 2-15 µM |
| Cell-Based Assay | NF-κB Reporter (Firefly Luc) | 5 µM | Daidzein | 10-20 µM[3] |
| Counter-Screen | Purified Firefly Luciferase | 8 µM | Genistein | 5-15 µM[3] |
| Cell Viability Assay | MTT/Resazurin | > 50 µM | Quercetin | > 50 µM |
Key Experimental Protocols
Protocol 1: Luciferase Counter-Screen
Objective: To determine if a test compound directly inhibits firefly luciferase activity.
Materials:
-
Purified recombinant firefly luciferase
-
Luciferin substrate buffer
-
Test compound (this compound)
-
Positive control inhibitor (e.g., a known luciferase inhibitor)
-
Microplate reader with luminescence detection
Methodology:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a white, opaque microplate, add the purified luciferase enzyme to each well.
-
Add the diluted test compound and controls to the respective wells and incubate for 15-30 minutes at room temperature.
-
Initiate the luminescent reaction by adding the luciferin substrate buffer.
-
Immediately measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Aggregation Counter-Screen using Detergent
Objective: To assess if the observed activity of a test compound is due to aggregation.
Materials:
-
Primary assay components (enzyme, substrate, etc.)
-
Test compound (this compound)
-
Non-ionic detergent (e.g., Triton X-100)
-
Assay buffer
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.
-
Prepare serial dilutions of the test compound in both buffers.
-
Run the primary assay in parallel using both sets of compound dilutions.
-
Compare the dose-response curves obtained in the presence and absence of the detergent. A significant rightward shift in the IC50 in the presence of detergent suggests aggregation-based activity.
Visualizations
Caption: A typical workflow for triaging hits from a primary HTS campaign to identify and eliminate interfering compounds.
Caption: Diagram illustrating the potential for this compound to interfere with a luciferase-based reporter assay, distinguishing it from a true biological effect on the signaling pathway.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Isoderrone degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Isoderrone during storage.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound, providing potential causes and solutions to ensure the integrity of your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Degradation of this compound due to improper storage. | Verify storage conditions. This compound powder should be stored at -20°C, sealed from moisture and light. Solutions of this compound should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] |
| Visible Color Change (e.g., from off-white to yellow) | Potential degradation of the compound. Flavonoids, the class of compounds this compound belongs to, can degrade into simpler phenolic acids, which may alter the color. | Discard the sample and use a fresh, properly stored stock. Review storage and handling procedures to prevent future occurrences. |
| Precipitation of this compound in Solution | Poor solubility or degradation leading to less soluble products. | Ensure the appropriate solvent is used and the concentration does not exceed the solubility limit. If precipitation occurs after storage, it may be a sign of degradation. |
| Unexpected Peaks in Analytical Chromatography (e.g., HPLC) | Presence of degradation products. | Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] These conditions are crucial to minimize degradation.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Always use airtight containers to prevent solvent evaporation and exposure to moisture.
Q3: What factors can cause this compound to degrade?
A3: this compound, as an isoflavone, is susceptible to degradation from exposure to several factors, including:
-
Light: Photodegradation can occur, especially under UV light.
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Isoflavones can be unstable in alkaline conditions.
-
Oxygen: Oxidation can lead to the breakdown of the molecule.
Q4: How can I check if my this compound sample has degraded?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity of your this compound sample and detect any degradation products. A change in physical appearance, such as color, can also be an indicator of degradation.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in publicly available literature, the degradation of flavonoids, in general, can lead to the formation of simpler phenolic acids through the cleavage of the C-ring.
Quantitative Data on Isoflavone Stability
| Isoflavone | pH | Temperature (°C) | Degradation Kinetics |
| Daidzein | 3.1 | 150 | Sigmoidal |
| Genistein | 3.1 | 150 | Sigmoidal |
| Glycitein | 3.1 | 150 | First-Order |
| Biochanin A | 3.1 | 150 | Sigmoidal |
| Formononetin | 3.1 | 150 | Sigmoidal |
Data adapted from a study on the thermal degradation of isoflavone aglycones.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for 2 hours. Note: Isoflavones are often unstable in alkaline media.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid this compound powder at 70°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method for Isoflavone Analysis (Adapted for this compound)
This method can be used as a starting point for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength for this compound (e.g., 260 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Logical Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability.
General Degradation Pathway for Flavonoids
Caption: General flavonoid degradation pathway.
General Signaling Pathways for Isoflavonoids
Caption: General isoflavonoid signaling mechanisms.
References
Technical Support Center: Isorhamnetin Cell Viability Assays
Welcome to the technical support center for researchers utilizing Isorhamnetin in cell viability and cytotoxicity studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Isorhamnetin and why is it used in cancer research?
Isorhamnetin is a flavonoid, specifically a 3'-O-methylated metabolite of quercetin, found in various plants like sea buckthorn (Hippophae rhamnoides), ginkgo biloba, and onions. It is investigated in cancer research for its potential anti-proliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties.[1][2][3] Studies have shown its ability to inhibit cancer cell growth by arresting the cell cycle and inducing programmed cell death (apoptosis).[3][4]
Q2: I am seeing inconsistent results with my MTT assay when treating cells with Isorhamnetin. What could be the cause?
Inconsistent results with MTT assays when using Isorhamnetin are a common issue. Flavonoids, including Isorhamnetin, are known to have reducing properties and can directly reduce the MTT tetrazolium salt to formazan in a cell-free environment. This leads to a false positive signal, suggesting higher cell viability than is actually present. This interference is a significant concern and can mask the cytotoxic effects of the compound.
Q3: How can I confirm if Isorhamnetin is interfering with my MTT assay?
To confirm interference, you can perform a simple control experiment. Add Isorhamnetin to cell-free wells containing culture medium and the MTT reagent. If a color change (purple formazan formation) is observed, it indicates direct reduction of MTT by Isorhamnetin.
Q4: Are there alternative cell viability assays that are more suitable for Isorhamnetin?
Yes, several alternative assays are less susceptible to interference by reducing compounds like Isorhamnetin. These include:
-
Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content and is not affected by the reducing potential of the test compound.[5][6][7]
-
Trypan Blue Exclusion Assay: This is a direct cell counting method that distinguishes viable cells (which exclude the dye) from non-viable cells (which take up the dye). It is a reliable alternative for measuring cell viability.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is an indicator of metabolically active cells. They are generally less prone to interference from flavonoids.[8][9]
Q5: What is the stability of Isorhamnetin in cell culture medium?
While specific stability data for Isorhamnetin in various cell culture media is limited, studies on the related flavonoid quercetin suggest that stability can be pH-dependent. Quercetin shows decreased stability at neutral or alkaline pH (pH 7 or 8) in DMEM.[10][11] It is advisable to prepare fresh solutions of Isorhamnetin for each experiment and consider the pH of your culture medium. Factors in the media such as pyruvate and bicarbonate can also impact the stability of components.[12]
Troubleshooting Guide
This guide addresses specific problems you may encounter when performing cell viability assays with Isorhamnetin.
| Problem | Potential Cause | Recommended Solution |
| Higher than expected cell viability with MTT assay | Direct reduction of MTT by Isorhamnetin. | 1. Run a cell-free control with Isorhamnetin and MTT to confirm interference. 2. Switch to an alternative assay such as SRB, Trypan Blue, or an ATP-based assay (e.g., CellTiter-Glo®). |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Precipitation of Isorhamnetin at high concentrations. 3. Incomplete dissolution of formazan crystals (in MTT assay). | 1. Ensure a single-cell suspension before seeding and use a multichannel pipette for even distribution. 2. Check the solubility of Isorhamnetin in your culture medium. Consider using a lower concentration or a different solvent (ensure solvent controls are included). 3. Ensure complete solubilization of formazan by thorough mixing and incubation. |
| Unexpected pro-oxidant or antioxidant effects | Isorhamnetin can exhibit both antioxidant and pro-oxidant activities depending on the cellular context and concentration.[1][2] This can influence assays that measure metabolic activity. | 1. Be aware of the dual nature of Isorhamnetin's activity. 2. Corroborate viability results with multiple assays that rely on different cellular parameters (e.g., membrane integrity, protein content, ATP levels). |
| Color change in culture medium | Degradation of components in the cell culture medium, which can be influenced by light exposure and temperature. | 1. Protect media from light. 2. Prepare fresh media and Isorhamnetin solutions for each experiment. |
Quantitative Data
Isorhamnetin IC50 Values in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for Isorhamnetin in different cancer cell lines.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| SW-480 | Colon Cancer | 24 hours | 1.5 ± 0.08 | [13] |
| SW-480 | Colon Cancer | 72 hours | 0.9 ± 0.05 | [13] |
| HT-29 | Colon Cancer | 24 hours | 15.2 ± 0.21 | [13] |
| HT-29 | Colon Cancer | 72 hours | 1.8 ± 0.09 | [13] |
| T24 | Bladder Cancer | 48 hours | 127.86 | [4] |
| 5637 | Bladder Cancer | 48 hours | 145.75 | [4] |
| K562 | Leukemia | 48 hours | ~50 | [14] |
| HTB-26 | Breast Cancer | Not Specified | 10 - 50 | [15] |
| PC-3 | Pancreatic Cancer | Not Specified | 10 - 50 | [15] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | 10 - 50 | [15] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay method used.
Experimental Protocols
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay based on the binding of the dye to cellular proteins.[6][7]
-
Cell Seeding: Plate cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Isorhamnetin and appropriate controls (vehicle control, positive control). Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Trypan Blue Exclusion Assay Protocol
This method allows for the direct counting of viable and non-viable cells.
-
Cell Preparation: After treatment with Isorhamnetin, detach adherent cells using trypsin and resuspend them in culture medium to create a single-cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Cell Counting: Load the mixture into a hemocytometer. Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares.
-
Calculation:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Total Cells/mL = Average number of cells per large square x Dilution factor x 10^4
-
Visualizations
Isorhamnetin Experimental Workflow
Caption: Recommended workflow for assessing cell viability after Isorhamnetin treatment.
Isorhamnetin Signaling Pathways in Cancer Cells
Caption: Simplified signaling pathways modulated by Isorhamnetin in cancer cells.
References
- 1. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 2. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. canvaxbiotech.com [canvaxbiotech.com]
- 6. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. academicjournals.org [academicjournals.org]
- 11. academicjournals.org [academicjournals.org]
- 12. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Isoderrone Precipitation in Aqueous Buffers
For researchers, scientists, and drug development professionals utilizing Isoderrone, its low aqueous solubility can present a significant experimental hurdle, leading to precipitation and unreliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in my aqueous buffer?
This compound is a type of isoflavone, a class of naturally occurring polyphenolic compounds. Its chemical structure is largely non-polar, making it hydrophobic or "water-fearing." This inherent hydrophobicity leads to very low solubility in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media. When the concentration of this compound exceeds its solubility limit in the buffer, it will precipitate out of the solution, appearing as a solid, cloudiness, or film.
Q2: I've dissolved this compound in DMSO for a stock solution, but it precipitates when I add it to my aqueous experimental buffer. What is happening?
This is a common issue known as "solvent-shifting" precipitation. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and therefore precipitates. The key is to ensure the final concentration of both this compound and DMSO in the aqueous buffer are low enough to maintain solubility.
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is crucial to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.
Q4: Can I heat or sonicate my buffer to dissolve this compound?
Gentle heating and sonication can aid in the initial dissolution of this compound. However, if the compound precipitates upon returning to ambient temperature, the solution is supersaturated and not stable. This can lead to precipitation during your experiment. These methods are best used to aid the initial solubilization in a co-solvent before dilution into the final aqueous buffer.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
| Potential Cause | Recommended Solution |
| Final concentration is too high. | Decrease the final working concentration of this compound in your experiment. |
| High percentage of DMSO in the final solution. | Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for dilution into the aqueous buffer, keeping the final DMSO concentration low. |
| Buffer pH. | The solubility of some isoflavones can be pH-dependent. If your experimental conditions allow, try adjusting the pH of your buffer slightly. |
Issue 2: My this compound solution is initially clear but becomes cloudy over time.
| Potential Cause | Recommended Solution |
| Metastable supersaturated solution. | The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit. Reduce the final concentration of this compound. |
| Temperature fluctuations. | Ensure your experimental setup is maintained at a constant temperature. A decrease in temperature can reduce solubility. |
| Interaction with buffer components. | Certain salts or proteins in your buffer could be promoting precipitation. If possible, test the solubility in a simpler buffer first. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or desired cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in cell culture medium):
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution. For example, to make a 10 µM working solution, dilute the stock solution 1:1000 in your pre-warmed cell culture medium.
-
Crucially, add the this compound stock solution to the medium while vortexing or gently swirling the tube to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the final concentration is likely too high.
-
Data Presentation
Table 1: General Aqueous Solubility of Selected Isoflavones
| Compound | Solvent | Solubility |
| Genistein | Water | ~1.45 µg/mL |
| Genistein | Phosphate-Buffered Saline (pH 7.4) | Low, often requires co-solvents |
Table 2: Example Co-solvent Formulations for Poorly Soluble Compounds
The following formulations, adapted from protocols for other hydrophobic molecules, can serve as a starting point for enhancing this compound solubility for in vivo or challenging in vitro experiments. The percentages represent the final concentration in the aqueous vehicle.
| Formulation Component | Purpose | Example Concentration Range |
| DMSO | Primary solvent | 5-10% |
| PEG300 | Co-solvent/Solubilizer | 30-40% |
| Tween-80 / Cremophor EL | Surfactant/Emulsifier | 5-10% |
| Saline or PBS | Aqueous vehicle | q.s. to 100% |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Encapsulating agent to improve solubility | 10-20% in saline |
Visualizations
Experimental Workflow for Solubilizing this compound
Technical Support Center: High-Purity Isoderrone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for high-purity Isoderrone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound, a member of the isoflavone class, are column chromatography and crystallization. Column chromatography, particularly flash chromatography, is typically used for the initial separation from the crude extract or reaction mixture. Subsequent crystallization is employed to achieve high purity and remove closely related impurities.
Q2: What purity level is considered "high-purity" for this compound?
A2: For research and drug development purposes, a purity of ≥98% is generally considered high-purity. Commercially available this compound is often cited with purities ranging from 95% to 99%.[1][2] The required purity level is ultimately dictated by the intended downstream application.
Q3: Which analytical techniques are recommended for assessing this compound purity?
A3: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of this compound.[3] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[4][5][6] Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[5]
Q4: What are the likely impurities in a sample of this compound?
A4: Impurities can be process-related or degradation products.[2][3] Process-related impurities may include unreacted starting materials, by-products from the synthesis, or other flavonoids extracted from the natural source (Lupinus albus). Degradation products can form due to instability in certain pH conditions or exposure to light and air.
Q5: How can I improve the yield during the purification process?
A5: To improve yield, optimize each step of the purification process. During chromatography, ensure proper loading and solvent system selection to minimize product loss. For crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| This compound does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluting solvent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| This compound elutes too quickly (with the solvent front). | The solvent system is too polar. | Decrease the polarity of the eluting solvent. Start with a higher percentage of the non-polar solvent. |
| Poor separation of this compound from impurities. | The chosen solvent system has poor selectivity. | Screen different solvent systems. Consider using a ternary system (three solvents) to fine-tune the separation. |
| Streaking or tailing of the this compound band. | The compound may be degrading on the silica gel. | Consider using deactivated silica gel or an alternative stationary phase like alumina.[7] |
| The sample was overloaded on the column. | Reduce the amount of crude material loaded onto the column. | |
| Low recovery of this compound after chromatography. | The compound may be irreversibly adsorbed to the silica. | Try a different stationary phase or add a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent, depending on the properties of this compound. |
| Fractions are too dilute to detect the product. | Concentrate the fractions before analysis (e.g., by TLC or HPLC).[7] |
Crystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| This compound does not crystallize. | The compound is too soluble in the chosen solvent. | Use a solvent/anti-solvent system. Dissolve the this compound in a good solvent and slowly add an anti-solvent in which it is poorly soluble. |
| The solution is not supersaturated. | Slowly evaporate the solvent to increase the concentration of this compound. | |
| The presence of impurities is inhibiting crystallization. | Re-purify the material by column chromatography to remove impurities that may interfere with crystal lattice formation. | |
| Oily precipitate forms instead of crystals. | The solution is too supersaturated, or the cooling rate is too fast. | Use a more dilute solution and/or slow down the cooling process. |
| The solvent is not appropriate. | Screen a wider range of solvents or solvent mixtures. | |
| Low yield of crystals. | A significant amount of this compound remains in the mother liquor. | Cool the solution to a lower temperature to decrease solubility. Concentrate the mother liquor to obtain a second crop of crystals. |
| Crystals have low purity. | Impurities are co-crystallizing with the product. | Re-crystallize the material, potentially from a different solvent system. Ensure slow crystal growth to allow for selective crystallization. |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
-
Stationary Phase Selection: Start with standard silica gel (60 Å, 40-63 µm particle size).
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system.
-
A common starting point for isoflavones is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone).
-
Aim for an Rf value of 0.2-0.3 for this compound on the TLC plate for good separation on the column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Apply the sample evenly to the top of the column bed.
-
-
Elution:
-
Begin elution with the starting solvent mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Collect fractions and monitor the elution by TLC or HPLC.
-
-
Fraction Analysis:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
General Protocol for Crystallization of this compound
-
Solvent Selection:
-
Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Common solvents for flavonoids include methanol, ethanol, acetone, or mixtures with water.
-
-
Dissolution:
-
Place the purified this compound in a clean flask.
-
Add a minimal amount of the chosen solvent and heat gently with stirring until the solid is completely dissolved.
-
-
Cooling and Crystal Growth:
-
Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
For further crystallization, the flask can be placed in a refrigerator or freezer.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove residual solvent.
-
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for this compound purification.
References
- 1. Effect of Debittering with Different Solvents and Ultrasound on Carotenoids, Tocopherols, and Phenolics of Lupinus albus Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proactivemr.com [proactivemr.com]
- 3. M Tech. Food Technology | ICAR Book Process [ebook.icar.org.in]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. api.pageplace.de [api.pageplace.de]
- 6. scispace.com [scispace.com]
- 7. Debittering Process of Lupin (Lupinus albus l.) by Ultrasound Pre-treatment | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]
Technical Support Center: Isoderrone LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Isoderrone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] These effects are a significant concern in LC-MS, especially when dealing with complex biological or botanical samples.[1]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A: Yes, inconsistent matrix effects are a common cause of poor reproducibility and accuracy.[1][2] The composition of your sample matrix can vary between samples, leading to different degrees of ion suppression or enhancement for this compound.[3] This variability will result in unreliable quantitative data.
Q3: My this compound peak is showing low intensity or is completely absent in my sample, but it is visible in the standard solution. What could be the issue?
A: This is a classic sign of significant ion suppression.[3] Components in your sample matrix are likely co-eluting with this compound and interfering with its ionization in the MS source.[3] In some severe cases, the signal for the analyte can be completely suppressed.[4]
Q4: How can I determine if my this compound analysis is being affected by matrix effects?
A: The most common method to assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the signal response of this compound in a pure solvent to the response of this compound spiked into a blank sample matrix that has already undergone the extraction procedure.[5][6] A significant difference in signal intensity indicates the presence of matrix effects.
Q5: What are the primary strategies to mitigate matrix effects for this compound analysis?
A: There are several strategies you can employ:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[2][3] Techniques like solid-phase extraction (SPE)[7][8][9], liquid-liquid extraction (LLE)[3][7], and protein precipitation[7] can be effective.
-
Optimize Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce interference.[2][3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby minimizing their impact on this compound ionization.[3][5] However, this may compromise the limit of detection if this compound is present at low concentrations.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often considered the gold standard for compensating for matrix effects.[8] A SIL-IS for this compound would have nearly identical chemical and physical properties, experiencing the same degree of matrix effect as the analyte, thus providing accurate correction.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is similar to your samples.[10] This helps to ensure that the standards and samples experience similar matrix effects.
Quantitative Data on Matrix Effects
| Matrix Type | Analyte Class | Observed Matrix Effect (% Suppression/Enhancement) | Reference |
| Human Plasma | Various Drugs | -50% to +20% | [11][12] |
| Urine | Steroid Hormones | Total signal suppression to +27% enhancement | [4] |
| Spices | Mycotoxins | Up to -89% suppression | [5] |
| Cow's Milk | Alkaloids | Not specified, but method developed to mitigate | [13] |
| Whole Blood | Synthetic Cathinones | Method validated for matrix effects | [12] |
Experimental Protocols
Protocol for Assessing Matrix Effects using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a pure solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Set B (Pre-Spiked Sample): Spike a known amount of this compound into a blank matrix before the extraction process. Process this sample through your entire sample preparation workflow.
-
Set C (Post-Spiked Sample): Process a blank matrix sample through your entire sample preparation workflow. Spike the resulting extract with the same known amount of this compound as in Set B.
-
-
Analyze all three sets of samples using your LC-MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
-
Interpret the results:
-
An ME value significantly different from 100% indicates a matrix effect (ME < 100% is ion suppression, ME > 100% is ion enhancement).
-
The RE value indicates the efficiency of your extraction process.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects in this compound LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 13. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Isoderrone and Genistein as PTP1B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two flavonoid compounds, Isoderrone and Genistein, as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and cancer. This document synthesizes available experimental data to offer an objective performance comparison.
Executive Summary
Quantitative Inhibitory Data
The inhibitory potential of this compound against PTP1B has been quantified as follows:
| Compound | Target | IC50 (µM) | Inhibition Type |
| This compound | PTP1B | 22.7 ± 1.7[1] | Mixed-type |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Information regarding the specific IC50 value of Genistein against PTP1B is not prominently available in the reviewed literature. Genistein is recognized as a general inhibitor of protein tyrosine kinases.[2] Some studies suggest it may not be a particularly potent inhibitor of tyrosine phosphorylation in intact cells.
Mechanism of Action and Signaling Pathways
PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and its substrate (IRS). Inhibition of PTP1B enhances insulin sensitivity. Similarly, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin signaling pathway. By inhibiting PTP1B, the signaling cascade that regulates appetite and energy expenditure can be potentiated.
This compound has been shown to exhibit a mixed-type inhibition of PTP1B, suggesting it may bind to both the free enzyme and the enzyme-substrate complex. This mode of inhibition can be effective in cellular environments with varying substrate concentrations.
Genistein's mechanism as a broad-spectrum tyrosine kinase inhibitor involves competing with ATP for the kinase's active site. Its effect on PTP1B is likely indirect or significantly less potent compared to its primary targets.
Below are diagrams illustrating the PTP1B signaling pathway and a general workflow for evaluating PTP1B inhibitors.
Caption: PTP1B's role in negative regulation of insulin and leptin signaling.
Caption: General workflow for an in vitro PTP1B inhibition assay.
Experimental Protocols
The following is a representative protocol for an in vitro PTP1B inhibition assay using p-nitrophenyl phosphate (pNPP) as a substrate.
1. Materials and Reagents:
-
Recombinant human PTP1B enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
Inhibitors: this compound, Genistein
-
Control: DMSO (vehicle)
-
96-well microplate
-
Microplate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Genistein) in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the diluted test compounds or DMSO (for control wells) to the respective wells.
-
Add 25 µL of a solution containing the PTP1B enzyme to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
The reaction is stopped by adding 10 µL of 10 M NaOH.
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
3. Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Discussion and Conclusion
The available data clearly demonstrates that this compound is an inhibitor of PTP1B with a moderate potency in the low micromolar range. Its mixed-type inhibition suggests a potentially robust mechanism of action.
For Genistein, the lack of specific PTP1B inhibitory data makes a direct comparison challenging. While it is a known inhibitor of protein tyrosine kinases, its efficacy against protein tyrosine phosphatases like PTP1B is not well-documented. It is possible that Genistein's effects on pathways regulated by PTP1B are a downstream consequence of its action on upstream kinases, rather than direct inhibition of PTP1B itself.
For future research, it would be highly valuable to:
-
Determine the IC50 value of Genistein against PTP1B under standardized assay conditions to enable a direct quantitative comparison with this compound.
-
Conduct kinetic studies to elucidate the precise mechanism of PTP1B inhibition by this compound.
-
Perform cellular assays to evaluate the efficacy of both compounds in modulating insulin and leptin signaling pathways in relevant cell models.
References
Isoderrone: Evaluating its Antioxidant Potential in the Isoflavone Landscape
Isoflavones, a class of phytoestrogens found abundantly in legumes, are well-regarded for their potential health benefits, including their antioxidant properties. These compounds are believed to mitigate oxidative stress by scavenging free radicals and modulating cellular antioxidant defense mechanisms. Genistein and daidzein are the most extensively studied isoflavones, with a wealth of data on their antioxidant capacities.
Isoderrone, a rotenoid, is a more structurally complex isoflavonoid. While rotenoids as a group have been investigated for various biological activities, including antioxidant effects, specific data for this compound remains scarce. Without direct comparative studies employing standardized antioxidant assays, it is challenging to position this compound's antioxidant potential relative to other more well-characterized isoflavones.
To facilitate future comparative research in this area, this guide outlines the standard experimental protocols for commonly used antioxidant assays and illustrates a typical experimental workflow.
Experimental Protocols
For a comprehensive comparison of the antioxidant activities of this compound and other isoflavones, the following standardized assays are recommended:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound and other isoflavones to be tested in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample dilutions to the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Value Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay assesses the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of this compound and other isoflavones in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample dilutions to the diluted ABTS•+ solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
TEAC Value Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the antioxidant activity of different isoflavones.
Caption: A generalized workflow for the comparative antioxidant activity assessment of isoflavones.
Signaling Pathways
The antioxidant effects of many isoflavones are not solely due to direct radical scavenging. They can also modulate endogenous antioxidant defense systems through various signaling pathways. For instance, some isoflavones are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes. Further research is required to determine if this compound exerts its potential antioxidant effects through similar mechanisms.
Caption: A simplified diagram of the Nrf2 signaling pathway potentially involved in isoflavone-mediated antioxidant defense.
Isoderrone's Efficacy as a PTP1B Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Isoderrone's inhibitory performance against Protein Tyrosine Phosphatase 1B (PTP1B) with alternative compounds. The content is supported by experimental data and detailed protocols to aid in research and development.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in both insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, making it a prime therapeutic target for type 2 diabetes and obesity.[2] Consequently, the discovery and validation of potent and selective PTP1B inhibitors are of significant interest in drug development.
This guide focuses on this compound, a natural compound that has demonstrated inhibitory activity against PTP1B. Its performance is compared with other structurally related isoflavones and a widely recognized control inhibitor.
Comparative Inhibitory Performance
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below summarizes the PTP1B inhibitory activities of this compound and several alternative compounds isolated from Ficus racemosa, with Ursolic Acid included as a reference control.
| Compound | Type | IC50 (µM) | Source |
| This compound | Isoflavone | 22.7 ± 1.7 | [3] |
| Derrone | Isoflavone | 12.6 ± 1.6 | [3] |
| Alpinumisoflavone | Isoflavone | 21.2 ± 3.8 | [3] |
| Mucusisoflavone B | Isoflavone Dimer | 2.5 ± 0.2 | [3] |
| Ursolic Acid | Triterpenoid | 3.1 | [3] |
Analysis: The data indicates that this compound is a moderate inhibitor of PTP1B. Within the tested isoflavones from Ficus racemosa, Derrone exhibits a slightly stronger inhibitory effect, while the dimeric isoflavone, Mucusisoflavone B, is the most potent, with an IC50 value comparable to the positive control, Ursolic Acid.[3]
Experimental Protocols
The following is a detailed methodology for a standard in vitro PTP1B inhibition assay, a common procedure for determining the IC50 values listed above.
Objective: To measure the enzymatic activity of PTP1B in the presence of an inhibitor by quantifying the hydrolysis of a substrate, p-nitrophenyl phosphate (pNPP).
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay Buffer: 50 mM 3,3-dimethyl glutarate (pH 7.0), 50 mM NaCl, 1 mM EDTA
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Stopping Reagent: 5 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Pre-incubation: In a 96-well plate, add the PTP1B enzyme to the assay buffer. Add the test inhibitor solutions to the corresponding wells. Allow the enzyme and inhibitor to pre-incubate at room temperature for a specified period (e.g., 10 minutes) to facilitate binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stopping reagent (NaOH) to each well. The addition of a strong base deprotonates the p-nitrophenol product, resulting in a yellow color.
-
Data Acquisition: Measure the absorbance of the resulting p-nitrophenolate at 405 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (containing only enzyme and substrate). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]
Visualized Pathways and Workflows
To better illustrate the underlying mechanisms and processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: PTP1B's negative regulation of the insulin signaling pathway.
Caption: Experimental workflow for the in vitro PTP1B inhibition assay.
References
- 1. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isoderrone and Rotenone Cytotoxicity
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic properties of Isoderrone and Rotenone, supported by experimental data and detailed methodologies.
This guide provides a comparative overview of the cytotoxic effects of two natural compounds, this compound and Rotenone. While both exhibit cytotoxic properties, their mechanisms of action and potency can vary across different cell types. This document aims to present a side-by-side comparison of their effects, supported by available experimental data, to aid researchers in their studies.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Citation |
| Rotenone | MCF-7 (Breast Cancer) | Not explicitly quantified, but cytotoxic effects observed at 50 µM. | [1] |
| Rotenone | A549 (Lung Cancer) | Potent activity observed, with an IC50 of 6.62 µM for a derivative. | [2] |
| Rotenone | HCT116 (Colon Cancer) | A derivative exhibited an IC50 of 3.43 µM. | [2] |
Note: The data for Rotenone derivatives are included to provide a reference for the compound's general cytotoxic potential in these cell lines. The absence of direct comparative IC50 values for this compound underscores the need for further research in this area.
Mechanisms of Cytotoxic Action
This compound and Rotenone induce cell death through distinct signaling pathways.
This compound: The cytotoxic activity of this compound is primarily mediated through the induction of apoptosis via the MAPK and NF-κB signaling pathways. It has been shown to block the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38. Furthermore, this compound inhibits the NF-κB pathway by preventing the activation of IKK and the subsequent transcription of target genes. This culminates in the modulation of apoptotic proteins, including the upregulation of Bax and downregulation of Bcl-2, leading to the activation of caspases and programmed cell death.
Rotenone: The primary mechanism of Rotenone-induced cytotoxicity is the inhibition of complex I (NADH dehydrogenase) in the mitochondrial electron transport chain.[3][4] This inhibition leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent mitochondrial-mediated apoptosis.[3][5] Key events in this pathway include the upregulation of p53, an increased Bax/Bcl-2 ratio, and the activation of caspase-3, ultimately leading to apoptotic cell death.[5][6]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the cytotoxic effects of this compound and Rotenone.
Experimental Protocols
This section details the methodologies for key experiments used to assess the cytotoxicity of this compound and Rotenone.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Rotenone and incubate for the desired period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.
-
Solubilization: Add 100 µl of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
Principle: The assay utilizes a specific substrate for caspases (e.g., DEVD for caspase-3) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC). In the presence of active caspases, the substrate is cleaved, releasing the chromophore or fluorophore, which can then be quantified spectrophotometrically or fluorometrically.
Procedure (Colorimetric):
-
Cell Lysis: Induce apoptosis in cells and prepare cell lysates.
-
Reaction Setup: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well.
-
Reaction Buffer: Add 2x Reaction Buffer containing 10 mM DTT to each sample.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Read the absorbance at 400-405 nm using a microplate reader.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the cytotoxicity of this compound and Rotenone.
References
- 1. Sesquiterpene lactones from Ixeris sonchifolia Hance and their cytotoxicities on A549 human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. A novel anthracene derivative, MHY412, induces apoptosis in doxorubicin-resistant MCF-7/Adr human breast cancer cells through cell cycle arrest and downregulation of P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Isoderrone and Related Isoflavonoids' Bioactivity in Diverse Cancer Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of Isoderrone and structurally similar isoflavonoids across various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of their anti-cancer effects, aiding in the evaluation of their potential as therapeutic agents. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Bioactivity of this compound and Related Compounds
The following table summarizes the inhibitory concentration (IC50) values of Isosclerone (potentially synonymous with this compound) and other relevant isoflavones in different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| Isosclerone | MCF-7 | Breast Cancer | Not explicitly stated, but shown to have a dose-dependent antiproliferative effect. | [1] |
| Demethoxyfumitremorgin C (DMFTC) | PC3 | Prostate Cancer | Not explicitly stated, but shown to inhibit growth. | [1] |
| 2'-Nitroflavone (2'-NF) | HL-60 | Acute Promyelocytic Leukemia | 1 ± 0.5 µM | [2] |
| NFS-60 | Myelogenous Leukemia | ~ 8 µM | [2] | |
| LB02 | T-cell Leukemia | ~ 8 µM | [2] | |
| Genistein | MB49, MGH-U4 | Murine Bladder Cancer | Dose-dependent inhibition | [3] |
| T-24, HT-1376, UM-UC-3, RT-4, J82, TCCSUP | Human Bladder Cancer | Dose-dependent inhibition | [3] | |
| Phenoxodiol | LNCaP, DU145, PC3 | Prostate Cancer | Cytotoxic effects observed over 48h. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the referenced studies are outlined below.
Cell Proliferation Assay (MTS Assay)
The antiproliferative activity of the compounds is commonly evaluated using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., 2'-Nitroflavone) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After incubation, the MTS reagent is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compound or a vehicle control for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%).
-
Staining: Fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point. For instance, some isoflavones induce a G2/M cell cycle arrest in bladder cancer cell lines[3].
Apoptosis Analysis
Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer agents.
-
Nuclear Imaging: Cells are treated with the compound and then stained with a fluorescent nuclear dye like propidium iodide (PI) or Hoechst 33342. Apoptotic cells often exhibit condensed or fragmented nuclei, which can be visualized under a fluorescence microscope.
-
Western Blotting for Apoptotic Proteins: The expression levels of key proteins involved in apoptosis are analyzed by Western blotting. This includes pro-apoptotic proteins (e.g., Bax, Caspase-3, -8, -9) and anti-apoptotic proteins (e.g., Bcl-2). An increase in the ratio of Bax to Bcl-2 and the activation of caspases are indicative of apoptosis induction. For example, Isosclerone was found to decrease the level of Bcl-2 and increase the levels of Bax and caspases in MCF-7 cells[1].
Visualizations
Experimental Workflow for Bioactivity Assessment
The following diagram illustrates a typical workflow for evaluating the bioactivity of a compound like this compound in cancer cell lines.
Caption: Experimental workflow for assessing this compound's bioactivity.
Signaling Pathways Modulated by this compound and Related Compounds
This diagram depicts the key signaling pathways affected by this compound and related isoflavonoids in cancer cells, leading to cell cycle arrest and apoptosis.
References
Isoderrone's Efficacy as a PTP1B Inhibitor: A Comparative Analysis
For Immediate Release
In the landscape of therapeutic drug discovery for metabolic diseases, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical target. Its role as a negative regulator of insulin and leptin signaling pathways positions PTP1B inhibitors as promising candidates for the treatment of type 2 diabetes and obesity. This guide provides a comparative analysis of the efficacy of Isoderrone, a natural isoflavone, against established PTP1B inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of PTP1B Inhibitors
The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 and, where available, the inhibition constant (Ki) and mode of inhibition for this compound and other notable PTP1B inhibitors.
| Inhibitor | Chemical Class | IC50 (µM) | Ki (µM) | Mode of Inhibition | Source |
| This compound | Isoflavone | 22.7 ± 1.7 | Not Reported | Not Reported | [1] |
| Trodusquemine (MSI-1436) | Aminosterol | ~1 | ~0.6 (full-length enzyme) | Non-competitive, Allosteric | [2][3][4][5] |
| Oleanolic Acid Derivative (25f) | Triterpenoid | 3.12 | Not Reported | Not Reported | [6] |
| Phosphoeleganin | Marine Natural Product | 1.3 ± 0.04 | Not Reported | Not Reported | [7] |
| Claramine | Synthetic Aminosterol | Not Reported | Not Reported | Selective for PTP1B over TC-PTP | [8][9] |
| JTT-551 | Synthetic | Not Reported | 0.22 ± 0.04 | Not Reported | [10] |
Experimental Protocols
The determination of PTP1B inhibitory activity is crucial for the evaluation of potential therapeutic agents. Below are detailed methodologies for a standard in vitro PTP1B inhibition assay.
In Vitro PTP1B Enzymatic Assay
This assay measures the ability of a compound to inhibit the dephosphorylation of a substrate by PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a defined amount of the PTP1B enzyme to each well.
-
Add the different concentrations of the test compound to the wells containing the enzyme. Include a positive control (a known PTP1B inhibitor) and a negative control (solvent only).
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the reaction mixture for a specific period (e.g., 30 minutes) at the controlled temperature.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed.
Procedure:
-
Perform the PTP1B enzymatic assay as described above, but with varying concentrations of both the inhibitor and the substrate (pNPP).
-
Measure the initial reaction velocities at each combination of inhibitor and substrate concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.
-
The changes in the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), in the presence of the inhibitor will reveal the mode of inhibition. For instance, a competitive inhibitor will increase the apparent Km with no change in Vmax, while a non-competitive inhibitor will decrease the apparent Vmax with no change in Km.
Visualizing the Mechanism and Workflow
To further elucidate the context of PTP1B inhibition and the experimental process, the following diagrams are provided.
Caption: Insulin signaling pathway and the inhibitory action of this compound on PTP1B.
Caption: Experimental workflow for determining the IC50 of a PTP1B inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Trodusquemine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 5. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoderrone and Daidzein Bioactivity
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective, data-driven comparison of the bioactive properties of Isoderrone and daidzein. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate an evidence-based evaluation of these two isoflavones.
Introduction
This compound and daidzein are both isoflavones, a class of naturally occurring polyphenolic compounds found in various plants, that are known for their diverse biological activities. While daidzein, a prominent component of soy, has been extensively studied for its potential health benefits, this compound remains a less-explored compound. This guide aims to provide a comprehensive head-to-head comparison of their bioactivities based on available experimental data, focusing on their anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties. It is important to note that direct comparative studies are limited, and therefore, this guide synthesizes data from various sources to provide a parallel evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the bioactivities of this compound and daidzein.
| Bioactivity | This compound | Daidzein | Cell Line/Assay |
| Anticancer Activity (Cytotoxicity) | Data not available | IC₅₀: 50 µM[1] | MCF-7 (Human breast cancer) |
| Enzyme Inhibition | IC₅₀: 22.7 ± 1.7 µM (PTP1B) | Data not available | Enzyme assay |
| Kᵢ: 21.3 ± 2.8 µM (PTP1B, non-competitive) | |||
| IC₅₀: 108.1 ± 10.8 µM (α-glucosidase) | |||
| Anti-inflammatory Activity | Data not available | Inhibition of NO production | LPS-stimulated macrophages |
| Antioxidant Activity | Data not available | Radical scavenging activity | DPPH, ABTS assays |
Table 1: Comparative Bioactivity of this compound and Daidzein
Anticancer Bioactivity
Both this compound and daidzein have been investigated for their potential as anticancer agents, particularly against breast cancer.
Daidzein: The anticancer potential of daidzein has been more extensively documented. In MCF-7 cells, daidzein has been shown to induce apoptosis (programmed cell death) and has an IC₅₀ value of 50 µM for cytotoxicity[1]. Its anticancer effects are associated with the induction of the intrinsic apoptotic pathway.
Anti-inflammatory and Antioxidant Bioactivity
This compound: Currently, there is a lack of quantitative data on the anti-inflammatory and antioxidant properties of this compound from standardized assays such as nitric oxide (NO) production inhibition or DPPH/ABTS radical scavenging assays.
Daidzein: Daidzein has demonstrated both anti-inflammatory and antioxidant activities. It can inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it exhibits radical scavenging properties in chemical assays like the DPPH and ABTS assays, indicating its potential to counteract oxidative stress.
Enzyme Inhibition
This compound: this compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. It exhibits non-competitive inhibition against PTP1B with a Kᵢ value of 21.3 ± 2.8 µM. The IC₅₀ values for PTP1B and α-glucosidase inhibition are 22.7 ± 1.7 µM and 108.1 ± 10.8 µM, respectively.
Daidzein: While daidzein's bioactivity is broad, specific data on its inhibitory effects against PTP1B and α-glucosidase are not as prominently reported as its other biological activities.
Signaling Pathways
Both compounds appear to modulate the NF-κB and MAPK signaling pathways, which are crucial in regulating inflammation and cell proliferation.
Caption: Signaling pathways modulated by this compound and Daidzein.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay) for Daidzein
-
Cell Line: MCF-7 human breast cancer cells.
-
Methodology: Cells are seeded in 96-well plates and treated with various concentrations of daidzein for 24, 48, and 72 hours. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The MTT is reduced by metabolically active cells to form insoluble formazan crystals. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value is calculated from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
PTP1B Inhibition Assay for this compound
-
Enzyme: Protein Tyrosine Phosphatase 1B (PTP1B).
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Methodology: The assay is typically performed in a 96-well plate. The reaction mixture contains PTP1B enzyme, a buffer solution, and varying concentrations of this compound. The reaction is initiated by the addition of the substrate pNPP. The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol, which is a colored product. The absorbance of p-nitrophenol is measured spectrophotometrically at 405 nm. The percentage of inhibition is calculated by comparing the absorbance of the wells with this compound to the control wells (without inhibitor). The IC₅₀ value is determined from the dose-response curve. For kinetic analysis (to determine Kᵢ and the mode of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor.
Conclusion
This comparative guide highlights the current understanding of the bioactivities of this compound and daidzein. Daidzein has been the subject of extensive research, with well-documented anticancer, anti-inflammatory, and antioxidant properties. In contrast, while this compound shows promise, particularly as an enzyme inhibitor and a potential anticancer agent, the available data is significantly more limited. Further research, especially direct comparative studies and investigations into the antioxidant and anti-inflammatory activities of this compound, is necessary to fully elucidate its therapeutic potential relative to daidzein. This guide serves as a valuable resource for directing future research and for making informed decisions in the early stages of drug discovery and development.
References
Replicating Published Findings on Isoderrone's Anti-inflammatory Effects: A Guide for Researchers
A comprehensive review of publicly available scientific literature reveals a notable absence of specific studies detailing the anti-inflammatory effects of Isoderrone. While the broader class of isoflavones, to which this compound belongs, is known for its anti-inflammatory properties, specific experimental data and detailed protocols for this compound are not currently available in the accessible scientific domain. This guide, therefore, outlines the general anti-inflammatory mechanisms of isoflavones as a proxy and provides a template for the kind of data and experimental design that would be necessary to replicate and validate findings should specific research on this compound become available.
General Anti-inflammatory Profile of Isoflavones
Isoflavones are a class of flavonoid compounds that have been investigated for a variety of health benefits, including their potential to mitigate inflammatory processes. Their mechanisms of action are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Mediators
A primary mechanism by which isoflavones are thought to exert their anti-inflammatory effects is through the inhibition of pro-inflammatory enzymes and cytokines. This includes the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of prostaglandins and nitric oxide, respectively—key mediators of inflammation. Furthermore, isoflavones have been shown to reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory activities of isoflavones are often linked to their interference with critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
-
NF-κB Pathway: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Isoflavones are believed to inhibit this pathway by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.
-
MAPK Pathway: The MAPK pathway is another crucial signaling route that regulates cellular processes including inflammation. It involves a cascade of protein kinases that, once activated, can lead to the production of inflammatory mediators. Some isoflavones have been found to suppress the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.
Hypothetical Data Presentation for this compound
Should experimental data for this compound become available, it would be structured for clear comparison with other anti-inflammatory agents. The following tables provide a template for how such data would be presented.
Table 1: Comparative in vitro Anti-inflammatory Activity of this compound and Reference Compounds
| Compound | Assay | Cell Line | Stimulant | IC50 (µM) | % Inhibition at X µM |
| This compound | NO Production | RAW 264.7 | LPS (1 µg/mL) | Data N/A | Data N/A |
| TNF-α Release | RAW 264.7 | LPS (1 µg/mL) | Data N/A | Data N/A | |
| IL-6 Release | RAW 264.7 | LPS (1 µg/mL) | Data N/A | Data N/A | |
| Dexamethasone | NO Production | RAW 264.7 | LPS (1 µg/mL) | Reference Value | Reference Value |
| Quercetin | NO Production | RAW 264.7 | LPS (1 µg/mL) | Reference Value | Reference Value |
IC50: Half-maximal inhibitory concentration. Data for this compound is currently not available in published literature.
Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways
| Compound | Pathway Component | Assay | Cell Line | Stimulant | Observation |
| This compound | IκBα Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data N/A |
| p65 Nuclear Translocation | Immunofluorescence | RAW 264.7 | LPS (1 µg/mL) | Data N/A | |
| p38 MAPK Phosphorylation | Western Blot | RAW 264.7 | LPS (1 µg/mL) | Data N/A |
Data for this compound is currently not available in published literature.
Essential Experimental Protocols for Future Studies
To generate the data required for a comprehensive comparison, the following experimental protocols would be necessary.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is a standard model for studying inflammation in vitro.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells would be pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
Cytokine Measurement (ELISA)
-
Culture and treat RAW 264.7 cells as described above.
-
Collect the cell culture supernatant.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 to measure the concentration of these cytokines in the supernatant according to the manufacturer's instructions.
Western Blot Analysis for Signaling Proteins
-
Culture and treat RAW 264.7 cells in larger plates (e.g., 6-well plates).
-
After treatment, lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of IκBα, p65, and p38 MAPK.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways potentially modulated by this compound, based on the known actions of other isoflavones.
Specificity of Isoderrone's Enzymatic Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the enzymatic inhibition specificity of Isoderrone, a naturally occurring isoflavone. By comparing its inhibitory effects on key enzymes with other known inhibitors and detailing the experimental methodologies, this document serves as a valuable resource for researchers investigating novel therapeutic agents.
Comparative Analysis of Enzymatic Inhibition
This compound has been identified as an inhibitor of two key enzymes with significant therapeutic implications: Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase. The following tables present a comparative analysis of this compound's inhibitory activity against these enzymes alongside other known inhibitors.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a critical negative regulator of the insulin signaling pathway, making it a key target for the treatment of type 2 diabetes and obesity. This compound exhibits non-competitive inhibition against PTP1B.
| Inhibitor | IC50 (µM) | Mode of Inhibition |
| This compound | 22.7 ± 1.7[1] | Non-competitive (Ki = 21.3 ± 2.8 µM)[2] |
| Derrone | 12.6 ± 1.6[3] | Not specified |
| Alpinumisoflavone | 21.2 ± 3.8[3] | Not specified |
| Mucusisoflavone | 2.5 ± 0.2[3] | Not specified |
| Trodusquemine | 1[4] | Non-competitive[4] |
| Ertiprotafib | 1.6 - 29 (depending on assay conditions)[4] | Active site inhibitor[4] |
| CD00466 | 0.73[4] | Competitive[4] |
| Ursolic Acid | 3.1[3] | Allosteric |
| Chlorogenic Acid | 11.1[3] | Non-competitive[3] |
| Phosphoeleganin | 1.3 ± 0.04 | Pure non-competitive (Ki = 0.7 µM)[5] |
α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[6][7] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients.[1][6] this compound has been shown to have inhibitory effects on α-glucosidase in vitro.[1]
| Inhibitor | IC50 (µg/mL) | Mode of Inhibition |
| This compound | Data not specified in search results | Not specified in search results |
| Acarbose | 405.77 ± 34.83[8] | Competitive[9][10] |
| Luteolin | Can inhibit up to 36% at 0.5 mg/mL[7] | Not specified |
| Peanut Oil | > 1,000[8] | Not specified |
Experimental Protocols
The following are detailed methodologies for the key enzymatic inhibition assays cited in this guide.
PTP1B Enzymatic Inhibition Assay
This protocol is a generalized procedure based on common methodologies found in the literature for assessing PTP1B inhibition.[11][12][13][14]
Materials:
-
Recombinant human PTP1B
-
p-nitrophenyl phosphate (pNPP) as the substrate
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 2 mM β-mercaptoethanol)[14]
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add a specific volume of the test compound solution.
-
Add a solution of PTP1B enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[12][13]
-
Initiate the enzymatic reaction by adding the substrate, pNPP, to each well.
-
Monitor the hydrolysis of pNPP to p-nitrophenol by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPP) and the inhibitor. The data is then plotted on a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax).[13]
α-Glucosidase Enzymatic Inhibition Assay
This protocol is a generalized procedure based on common methodologies for assessing α-glucosidase inhibition.[15][16][17][18]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 6.8)[16]
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
Stopping reagent (e.g., 0.2 M sodium carbonate solution)[16]
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, mix the α-glucosidase enzyme solution with the test compound solution.
-
Incubate the mixture for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[16]
-
Add the substrate, pNPG, to initiate the reaction and incubate for another defined period (e.g., 15-20 minutes).[16][18]
-
Terminate the reaction by adding a stopping reagent, such as sodium carbonate.[16][18]
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Insulin Signaling Pathway and the Role of PTP1B
PTP1B acts as a negative regulator in the insulin signaling cascade by dephosphorylating the insulin receptor and its substrates, thereby attenuating the downstream signaling that leads to glucose uptake and metabolism.[19][20][21][22] Inhibition of PTP1B is expected to enhance insulin sensitivity.
References
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Alpha glucosidase [pdb101.rcsb.org]
- 2. Carbohydrate Digestion and Absorption - The Canadian Sugar Institute [sugar.ca]
- 3. researchgate.net [researchgate.net]
- 4. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Targeting of PTP1B and Aldose Reductase with Marine Drug Phosphoeleganin: A Promising Strategy for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Glucosidase - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis [frontiersin.org]
- 15. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 18. In vitro α-glucosidase inhibitory assay [protocols.io]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. m.youtube.com [m.youtube.com]
Safety Operating Guide
Personal protective equipment for handling Isoderrone
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety, handling, and disposal protocols for Isoderrone, a naturally occurring isoflavone. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting, thereby building a foundation of trust and safety in your research endeavors.
This compound: Physical and Chemical Properties
A comprehensive understanding of this compound's physical and chemical characteristics is fundamental to its safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₅ | [1] |
| Molecular Weight | 336.34 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | 98.0% | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] Insoluble in water. | |
| Storage | Store at -20°C, sealed, away from moisture and light.[1] In solvent: -80°C for 6 months; -20°C for 1 month.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, as with any chemical compound, appropriate safety precautions are essential. The absence of comprehensive toxicity data necessitates a cautious approach.
Toxicity Data
Quantitative toxicity data for this compound, such as LD50 and LC50 values, are not currently available. General studies on isoflavones suggest that they are weakly estrogenic and can function as both estrogen agonists and antagonists.[3] High doses of soy isoflavones in animal studies have shown potential for endocrine disruption.
Note: The lack of specific toxicity data for this compound underscores the importance of minimizing exposure through the consistent use of appropriate PPE.
Recommended Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent potential exposure:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile gloves | Inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Not required under normal handling conditions | If generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area or a chemical fume hood. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eye Wash Station and Safety Shower: Ensure that a fully functional eye wash station and safety shower are readily accessible in the immediate work area.
Procedural Steps for Handling
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment and PPE before starting work.
-
-
Weighing:
-
If weighing the solid form, do so in a chemical fume hood or a balance enclosure to minimize dust inhalation.
-
Use a dedicated spatula and weighing paper.
-
-
Solution Preparation:
-
When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
If using a vortex or sonicator, ensure the vial is securely capped.
-
-
Post-Handling:
-
Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Decontaminate all equipment used.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Protocol: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin signaling.[2] The following is a general protocol for assessing its inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl Phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).
-
Add the various concentrations of this compound to the wells. Include a control with no inhibitor (DMSO vehicle only).
-
Pre-incubate the enzyme and inhibitor at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Biological Signaling Pathway
This compound inhibits PTP1B, which is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound can potentially enhance insulin sensitivity.
Caption: this compound's inhibition of PTP1B, enhancing insulin signaling.
This compound has also been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates.[2] This action can help to regulate blood sugar levels.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
